Cyclosporin H
Description
non-immunophilin-binding cyclosporin; RN given for (D)-Val
Structure
2D Structure
Properties
IUPAC Name |
(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-JLPRAAIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017527 | |
| Record name | Cyclosporin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83602-39-5 | |
| Record name | Cyclosporin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083602395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOSPORIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUO6O3NDNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclosporin H: A Technical Guide to its Mechanism of Action in Enhancing Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclosporin H (CsH) has emerged as a potent enhancer of lentiviral vector transduction, particularly in clinically relevant cell types such as hematopoietic stem and progenitor cells (HSPCs). This technical guide provides an in-depth overview of the molecular mechanisms underpinning the activity of CsH, distinguishing its action from the well-characterized immunosuppressant Cyclosporin A (CsA). The primary mechanism of CsH involves the transient degradation of the host restriction factor Interferon-Induced Transmembrane Protein 3 (IFITM3), thereby overcoming a key barrier to vesicular stomatitis virus G (VSV-G) pseudotyped lentiviral entry. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Overcoming Innate Immune Restriction
This compound significantly enhances lentiviral transduction efficiency by targeting and overcoming an intrinsic host cell defense mechanism.[1][2] Unlike Cyclosporin A, which can inhibit lentiviral infection in some cell types by disrupting the interaction between the viral capsid and the host protein cyclophilin A (CypA), this compound's primary mechanism is independent of CypA.[1][3]
The key molecular target of this compound in the context of lentiviral transduction is the Interferon-Induced Transmembrane Protein 3 (IFITM3) .[1][2] IFITM3 is a constitutively expressed antiviral protein in hematopoietic stem cells that potently restricts the entry of VSV-G pseudotyped lentiviruses.[1][2]
The mechanism proceeds as follows:
-
IFITM3-Mediated Restriction: In naive HSPCs, IFITM3 is present and acts as a barrier to lentiviral entry.[1][4]
-
This compound Action: Treatment with this compound leads to the rapid and transient degradation of the IFITM3 protein.[1]
-
Enhanced Viral Entry: The reduction in IFITM3 levels removes this restriction, allowing for more efficient entry of VSV-G pseudotyped lentiviral vectors into the target cells.[1][2]
-
Increased Transduction Efficiency: This enhanced entry leads to a significant increase in the overall efficiency of lentiviral transduction and subsequent gene transfer and editing.[1][2][5]
This mechanism has been shown to be effective in both human and murine hematopoietic stem and progenitor cells.[4][5]
Quantitative Data on Transduction Enhancement
The addition of this compound during lentiviral transduction leads to a marked increase in various measures of transduction efficiency. The following tables summarize the quantitative impact of CsH as reported in key studies.
| Cell Type | Vector Type | Transduction Enhancement Metric | Fold Increase with CsH | Reference |
| Human mPB-CD34+ cells | IDUA-LV (clinical grade) | In vivo transduction efficiency | Significantly higher gene marking | [1] |
| Murine HSCs (LSK+CD48-CD150+CD34low) | LV-eGFP | Percentage of transduced cells | ~2-fold | [5] |
| Murine GMPs (LK+CD34+CD16/32hi) | LV-eGFP | Percentage of transduced cells | ~2.5-fold | [5] |
| Human Cord Blood CD34+ cells | LV-GFP | Vector Copy Number (VCN) | Enhanced | [6] |
| Human Cord Blood CD34+ cells | GLOBE-AS3 (anti-sickling) | Transgene Expression | Enhanced | [6] |
| Experiment Type | Cell Type | Measurement | Outcome with CsH | Reference |
| Multi-vector Transduction | Murine GMPs | Percentage of triple-infected cells | Robust increase compared to single vector | [5] |
| Long-term Repopulation | Human mPB-CD34+ cells in NSG mice | Long-term engraftment and transduction | Higher long-term engraftment and transduction | [1] |
| Colony-Forming Cell Assay | Human Cord Blood CD34+ cells | Number of colonies | Unaffected (unless at very high VCN) | [6] |
Experimental Protocols
Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells with this compound
This protocol is adapted from methodologies described for the transduction of human and murine HSPCs.[1][5][7][8]
Materials:
-
Hematopoietic Stem and Progenitor Cells (e.g., human CD34+ cells or murine LSK cells)
-
Complete cell culture medium appropriate for HSPCs
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-3, IL-6)
-
Lentiviral vector stock
-
This compound (CsH) solution (e.g., 10 mM stock in DMSO)
-
Hexadimethrine bromide (Polybrene) or other transduction enhancers (optional)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved HSPCs or isolate fresh cells.
-
Culture the cells for a pre-stimulation period (e.g., 22-24 hours) in complete medium supplemented with the appropriate cytokine cocktail.[3]
-
Plate the cells at a desired density (e.g., 1.6 x 10^4 cells/well in a 96-well plate) in fresh medium containing cytokines.[8]
-
-
Transduction:
-
Add this compound to the cell culture medium to a final concentration of 8-10 µM.[3] It is most effective when added concurrently with the vector.[1]
-
(Optional) Add Polybrene to a final concentration of 8 µg/mL to enhance transduction. Note: Some primary cells are sensitive to Polybrene, so a control without it should be included.[7][8]
-
Add the lentiviral vector at the desired Multiplicity of Infection (MOI).
-
Gently mix the contents of the wells.
-
Incubate the cells for 14-20 hours at 37°C and 5% CO2.[3][7]
-
-
Post-Transduction:
-
After the incubation period, remove the medium containing the lentiviral particles and CsH.
-
Wash the cells once with fresh medium.
-
Resuspend the cells in fresh complete medium with cytokines and continue to culture for subsequent analysis.
-
For stable cell line generation, selection with an appropriate antibiotic (e.g., puromycin) can be initiated 48-72 hours post-transduction.[9]
-
Measurement of Transduction Efficiency by Flow Cytometry
This protocol is for determining the percentage of transduced cells expressing a fluorescent reporter (e.g., GFP).[10][11][12]
Materials:
-
Transduced and non-transduced (control) cells
-
Flow cytometer
-
FACS tubes
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
Procedure:
-
Sample Preparation:
-
Approximately 72 hours post-transduction, harvest the cells.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells by resuspending the pellet in cold PBS and centrifuging again. Repeat this step.
-
Resuspend the final cell pellet in an appropriate volume of cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Set the gates on the flow cytometer using the non-transduced control cells to define the negative population.
-
Acquire data for the transduced cell samples.
-
The percentage of fluorescently positive cells represents the transduction efficiency. For accurate titer calculations, it is recommended to use dilutions that result in 2-20% positive cells to minimize the probability of multiple transduction events per cell.[13]
-
Lentiviral Titer Determination by p24 ELISA
This protocol provides a method to determine the physical titer of a lentiviral stock by quantifying the p24 capsid protein.[14][15][16][17]
Materials:
-
Lentiviral supernatant
-
p24 ELISA kit (commercial kits are widely available)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Lyse the viral particles in the supernatant using the lysis buffer provided in the kit to release the p24 protein.[14]
-
Dilute the samples as recommended by the kit manufacturer (e.g., 750 to 3000-fold).
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves:
-
Adding diluted samples and p24 standards to a 96-well plate pre-coated with an anti-p24 capture antibody.
-
Incubating to allow p24 to bind.
-
Washing the plate to remove unbound material.
-
Adding a biotinylated anti-p24 secondary antibody, followed by another incubation and wash.
-
Adding streptavidin-HRP, followed by an incubation and wash.
-
Adding a colorimetric substrate (e.g., TMB) and incubating to develop the color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the p24 standards.
-
Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.
-
The physical titer (viral particles/mL) can be estimated from the p24 concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of CsH-Mediated Enhancement of Lentiviral Transduction
Caption: Mechanism of this compound in overcoming IFITM3-mediated restriction of lentiviral entry.
Experimental Workflow for Assessing CsH Effect on Lentiviral Transduction
Caption: A typical experimental workflow to evaluate the effect of this compound on lentiviral transduction efficiency.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Improves the Transduction of CD34+ Cells with an Anti-Sickling Globin Vector, a Possible Therapeutic Approach for Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. genscript.com [genscript.com]
- 13. Is there a protocol for titering lentivirus by flow cytometry (FACS)? [horizondiscovery.com]
- 14. Rapid lentivirus titration by p24 ELISA [takarabio.com]
- 15. Lentivirus titration by p24 ELISA [takarabio.com]
- 16. en.hillgene.com [en.hillgene.com]
- 17. genscript.com [genscript.com]
The Dichotomous Biological Functions of Cyclosporin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin H (CsH), a structural analog of the well-known immunosuppressant Cyclosporin A (CsA), presents a fascinating case of functional divergence stemming from a subtle stereochemical alteration. Unlike its potent immunosuppressive counterpart, CsH lacks significant activity towards cyclophilin and, consequently, does not inhibit the calcineurin pathway. Instead, CsH has emerged as a molecule with two distinct and compelling biological functions: selective antagonism of the Formyl Peptide Receptor 1 (FPR-1) and potentiation of lentiviral transduction in hematopoietic stem cells through the inhibition of Interferon-induced transmembrane protein 3 (IFITM3). This technical guide provides an in-depth exploration of these two core functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Selective Antagonist of Formyl Peptide Receptor 1 (FPR-1)
This compound acts as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR-1), a G-protein coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils. FPR-1 plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and mitochondria, initiating a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species. By blocking this receptor, this compound exhibits significant anti-inflammatory properties.
Quantitative Data: Inhibition of FPR-1 Mediated Responses
The inhibitory potency of this compound on various FPR-1 mediated cellular responses has been quantified in several studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Parameter | Cell Type | Ligand | Value | Reference |
| Ki (FMLP Binding) | HL-60 cell membranes | fMLP | 0.1 µM | [1] |
| Ki (GTPase Activation) | HL-60 cell membranes | fMLP | 0.79 µM | [1] |
| Ki (Cytosolic Ca2+ Increase) | Human neutrophils | fMLP | 0.08 µM | [1] |
| Ki (Superoxide Formation) | Human neutrophils | fMLP | 0.24 µM | [1] |
| Ki (β-glucuronidase Release) | Human neutrophils | fMLP | 0.45 µM | [1] |
Table 1: Inhibitory Constants (Ki) of this compound for FPR-1 Mediated Responses. fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a classical FPR-1 agonist.
| Parameter | Cell Type | Ligand | Value |
| IC50 (Superoxide Formation) | Human neutrophils | fMLP (30 nM) | 40 nM |
| IC50 (fML[3H]P Binding) | Human polymorphonuclear leukocytes | fMLP | ~5.4 x 10-7 M |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound.
Signaling Pathway: FPR-1 Antagonism
This compound competitively binds to FPR-1, preventing the binding of endogenous and exogenous agonists like fMLP. This blockade inhibits the conformational change in the receptor that is necessary to activate the associated heterotrimeric G-protein (Gi). Consequently, the downstream signaling cascade is abrogated.
Experimental Protocols
This protocol assesses the ability of this compound to inhibit the directed migration of neutrophils towards an FPR-1 agonist.
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Setup: Use a 48-well microchemotaxis chamber with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Preparation: Fill the lower wells with a solution of fMLP (e.g., 10 nM in Hanks' Balanced Salt Solution with 0.1% BSA).
-
Cell Preparation and Treatment: Resuspend the isolated neutrophils in assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Cell Loading: Add the pre-treated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.
-
Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top of the filter. Stain the migrated cells on the bottom of the filter with a suitable dye (e.g., Diff-Quik) and count them under a microscope. Alternatively, quantify migrated cells using a fluorescence or luminescence-based assay that measures cell number.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50.
This protocol measures the ability of this compound to block the fMLP-induced rise in intracellular calcium concentration using a fluorescent calcium indicator.
-
Cell Preparation: Use isolated human neutrophils or a cell line expressing FPR-1 (e.g., HL-60 cells).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
-
Treatment: Resuspend the cells in the assay buffer and pre-incubate with various concentrations of this compound or vehicle control for 10-15 minutes.
-
Measurement: Place the cell suspension in a fluorometer cuvette or a microplate reader. Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Stimulation: Add fMLP (e.g., 100 nM final concentration) and continue to record the fluorescence ratio for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence ratio (peak - baseline) for each condition. Plot the percentage of inhibition of the calcium response against the this compound concentration to determine the IC50.
This assay quantifies the production of superoxide anions by neutrophils upon stimulation with an FPR-1 agonist and the inhibitory effect of this compound.
-
Cell Preparation: Isolate human neutrophils as described previously.
-
Assay Mixture: In a 96-well plate, prepare a reaction mixture containing neutrophils, cytochrome c (e.g., 75 µM), and varying concentrations of this compound or vehicle control in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Stimulation: Add fMLP (e.g., 100 nM final concentration) to initiate superoxide production.
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.
-
Control: Include a control with superoxide dismutase (SOD) to confirm that the measured absorbance change is due to superoxide.
-
Data Analysis: Calculate the rate of cytochrome c reduction (change in absorbance per minute). Determine the percentage of inhibition by this compound at each concentration and calculate the IC50.
Enhancer of Lentiviral Transduction via IFITM3 Inhibition
A distinct and highly significant biological function of this compound is its ability to enhance the efficiency of lentiviral vector transduction, particularly in hematopoietic stem and progenitor cells (HSPCs). This effect is of great interest for gene therapy applications. The mechanism underlying this enhancement is the inhibition of the antiviral restriction factor, Interferon-induced transmembrane protein 3 (IFITM3).
Mechanism of Action: Overcoming the IFITM3 Restriction
IFITM3 is an interferon-stimulated gene that plays a crucial role in the innate immune defense against a wide range of viruses. It restricts viral entry by preventing the fusion of the viral envelope with the endosomal membrane. In HSPCs, there is a constitutive expression of IFITM3, which poses a significant barrier to efficient lentiviral transduction. This compound overcomes this restriction by inducing the mislocalization and subsequent degradation of IFITM3 protein. This process is thought to involve the lysosomal degradation pathway and may be linked to ubiquitination.
Quantitative Data: Enhancement of Lentiviral Transduction
| Cell Type | Transduction Enhancement | This compound Concentration | Reference |
| Human cord blood-derived HSPCs | Up to 10-fold increase | 8 µM | [2] |
| Murine HSCs and hematopoietic progenitors | Significant increase | 8 µM | [3] |
Table 3: Enhancement of Lentiviral Transduction Efficiency by this compound.
Experimental Protocols
This protocol describes a general method for enhancing lentiviral transduction of CD34+ HSPCs using this compound.
-
HSPC Isolation: Isolate CD34+ cells from human cord blood, bone marrow, or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Pre-stimulation: Culture the isolated CD34+ cells for 12-24 hours in a suitable cytokine cocktail (e.g., SCF, TPO, Flt3L) to promote cell viability and entry into the cell cycle.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 8 µM. Incubate for 2-4 hours prior to transduction.
-
Transduction: Add the lentiviral vector at the desired multiplicity of infection (MOI).
-
Incubation: Continue the incubation for 16-24 hours in the presence of this compound and cytokines.
-
Wash and Culture: After the transduction period, wash the cells to remove the vector and this compound. Resuspend the cells in fresh culture medium with cytokines.
-
Assessment of Transduction Efficiency:
-
Flow Cytometry: If the lentiviral vector expresses a fluorescent reporter (e.g., GFP), measure the percentage of fluorescent cells 3-5 days post-transduction.
-
Vector Copy Number (VCN) Analysis: At 7-14 days post-transduction, extract genomic DNA from the cells. Perform quantitative PCR (qPCR) or droplet digital PCR (ddPCR) to determine the average number of integrated vector copies per cell.
-
This protocol is used to assess the effect of this compound on the expression level of IFITM3.
-
Cell Culture and Treatment: Culture HSPCs or a suitable cell line (e.g., THP-1) and treat with this compound (e.g., 8 µM) for various time points (e.g., 0, 2, 4, 8, 16 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against IFITM3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in IFITM3 protein levels.
This protocol visualizes the subcellular localization of IFITM3 and its redistribution upon this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549 cells stably expressing IFITM3) on coverslips. Treat with this compound (e.g., 20 µM) for the desired time (e.g., 1.5 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against IFITM3 for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Observe the localization of IFITM3. In untreated cells, it is typically found in endosomal compartments. In this compound-treated cells, a relocalization to a perinuclear region, such as the Golgi apparatus, may be observed.
Conclusion
This compound exemplifies the principle that minor structural modifications can lead to profound changes in biological activity. Devoid of the immunosuppressive properties of Cyclosporin A, it has emerged as a valuable research tool and a potential therapeutic agent with two distinct mechanisms of action. Its ability to selectively antagonize FPR-1 positions it as a candidate for anti-inflammatory therapies. Simultaneously, its capacity to enhance lentiviral transduction by targeting the intrinsic antiviral factor IFITM3 offers a significant advancement for the field of gene therapy. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the multifaceted biological functions of this compound and to aid in the development of novel therapeutic strategies.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Inhibition of neutrophil responses by cyclosporin A. An insight into molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
From Immunosuppression to Inflammation Antagonist: A Technical Guide to the Discovery and Synthesis of Cyclosporin H
For Immediate Release – This whitepaper provides an in-depth technical examination of Cyclosporin H, a derivative of the well-known immunosuppressant Cyclosporin A. It details the precise chemical synthesis process, presents key quantitative data, and illustrates the distinct biological pathways through which each compound exerts its effects. This guide is intended for researchers, chemists, and drug development professionals in the fields of immunology and pharmacology.
Introduction: A Tale of Two Cyclosporins
The discovery of Cyclosporin A (CsA) from the fungus Tolypocladium inflatum in the 1970s revolutionized organ transplantation and the treatment of autoimmune diseases.[1][2] Its potent immunosuppressive activity is mediated through the inhibition of the calcineurin signaling pathway, a critical step in T-cell activation.[3][4] this compound (CsH), a stereoisomer of CsA, emerges not from nature but from the laboratory. It is a synthetic derivative distinguished by a single chiral center inversion. This seemingly minor structural alteration completely abrogates its immunosuppressive capabilities. Instead, CsH has been identified as a selective and potent antagonist of the formyl peptide receptor 1 (FPR-1), a key player in the innate immune response and inflammation.[5][6][7] This document elucidates the journey from the parent compound to its chemically synthesized, functionally distinct analog.
Synthesis of this compound from Cyclosporin A
The conversion of Cyclosporin A to this compound is achieved through an acid-catalyzed epimerization reaction. This process specifically targets the N-methyl-L-valine at position 11, converting it to its D-isomer, [D-MeVal¹¹], which defines the structure of this compound.[8][9]
Principle of Reaction
The synthesis relies on the acid-catalyzed racemization of the amino acid at position 11.[10] By heating Cyclosporin A in a polar organic solvent in the presence of a strong acid, the stereochemistry of the N-methylvaline residue is altered, leading to the formation of this compound. The reaction yields a mixture of this compound, unreacted Cyclosporin A, and other side products, necessitating a robust purification strategy.[8][10]
Detailed Experimental Protocol
The following protocol is a composite methodology derived from established literature.[8][10]
Materials:
-
Cyclosporin A (≥99% purity)
-
Dioxane (anhydrous)
-
Methanesulfonic acid (≥99.5%)
-
10 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Acetone
-
Silica Gel 60
-
Methanol
Procedure:
-
Reaction Setup: Dissolve Cyclosporin A (e.g., 1.0 g) in dioxane (e.g., 20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalysis: Add methanesulfonic acid (e.g., 0.15 mL) to the solution.
-
Heating: Heat the reaction mixture to reflux for approximately 1 hour. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[8]
-
Quenching: Cool the mixture to room temperature. Carefully add 10 M NaOH solution to adjust the pH to ~9.[10]
-
Extraction: Extract the mixture with dichloromethane. The organic layer, containing the cyclosporins, is separated.
-
Drying: Evaporate the organic layer to dryness using a rotary evaporator. The result is a crude mixture containing both Cyclosporin A and this compound.[8]
-
Purification (Column Chromatography):
-
Prepare a silica gel 60 column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Elute the column with a stepwise gradient of methanol (0–5% v/v) in dichloromethane.[8]
-
Collect fractions and analyze using an appropriate method (e.g., HPLC or TLC with iodine staining) to identify those containing this compound.[10]
-
-
Final Purification (Recrystallization):
-
Pool the fractions rich in this compound and evaporate the solvent.
-
Purify the resulting solid further by recrystallization from a solvent such as acetone to remove residual Cyclosporin A and other impurities.[10]
-
Synthesis and Purification Workflow
Quantitative Data and Characterization
The synthesis and purification process yields this compound with distinct physicochemical properties. Rigorous analytical methods are required for its characterization.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The primary method for monitoring reaction progress and assessing the final purity of this compound.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used after acid hydrolysis to identify the constituent amino acids and confirm the D-configuration of N-methylvaline at position 11.[8]
-
X-ray Crystallography: Provides definitive structural determination of the crystallized this compound.[11]
-
Fast Atom Bombardment (FAB) Mass Spectrometry: Used for molecular weight and sequence analysis.[8]
Synthesis and Physicochemical Data
| Parameter | Value / Result | Reference |
| Final Purity | ≥97% to 98% (by HPLC) | [8] |
| Approximate Yield | ~1.8% (Example 1) | [10] |
| Melting Point | 150-160 °C | [10] |
| Molecular Weight | 1202.61 g/mol | [12] |
| Appearance | White to beige powder | |
| Crystal System | Monoclinic, Space group I2 | [8][11] |
Note: Yields can vary significantly based on reaction scale and purification efficiency.
Biological Activity and Mechanism of Action
The structural difference between CsA and CsH dictates their profoundly different biological targets and activities.
Contrasting Mechanisms of Action
Cyclosporin A exerts its immunosuppressive effects by first binding to an intracellular protein, cyclophilin A. This complex then inhibits calcineurin, a calcium-dependent phosphatase.[13][14] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Phosphorylated NFAT cannot enter the nucleus, thereby blocking the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2) and halting T-cell activation.[3][4]
This compound , due to its altered conformation, has an extremely low affinity for cyclophilin and is therefore immunologically inactive.[9] Its primary mechanism of action is as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR-1).[5][6] FPR-1 is a G-protein coupled receptor found on phagocytic leukocytes, such as neutrophils, that recognizes formylated peptides released by bacteria and damaged mitochondria. By blocking this receptor, CsH inhibits downstream inflammatory responses like chemotaxis, degranulation, and the production of superoxide anions.[5][15]
Signaling Pathway Diagrams
Biological Activity Data
The following table summarizes the inhibitory constants (Ki) of this compound against various fMLP-induced responses, highlighting its potency as an FPR-1 antagonist.
| Assay | Biological System | Ki Value (µM) | Reference |
| fMLP Binding | HL-60 Membranes | 0.1 | [5] |
| GTPase Activation | HL-60 Membranes | 0.79 | [5] |
| Cytosolic Ca²⁺ Increase | Human Neutrophils | 0.08 | [5] |
| Superoxide (O₂⁻) Formation | Human Neutrophils | 0.24 | [5] |
| β-glucuronidase Release | Human Neutrophils | 0.45 | [5] |
Conclusion
This compound represents a fascinating example of how a subtle stereochemical modification can dramatically alter the pharmacological profile of a complex molecule. The transformation from Cyclosporin A, a cornerstone of immunosuppressive therapy, to this compound, a selective anti-inflammatory agent, is achieved through a well-defined acid-catalyzed synthesis. While lacking the immunosuppressive properties of its parent compound, this compound's potent and selective antagonism of the FPR-1 receptor opens new avenues for research into therapies for inflammatory conditions driven by the innate immune system. This guide provides the foundational chemical and biological data to support further exploration and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCCC 2000, Volume 65, Issue 8, Abstracts pp. 1317-1328 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. researchgate.net [researchgate.net]
- 10. US20120253007A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 11. "Synthesis and crystal structure determination of this compound" by Alexandr Jegorov, Ladislav Cvak et al. [repository.lsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound: A NOVEL ANTI-INFLAMMATORY THERAPY FOR INFLUENZA FLU PATIENTS [jesp.journals.ekb.eg]
A Technical Guide: The Role of Cyclosporin H in Overcoming Innate Immune Restrictions to Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The efficacy of gene therapy is often constrained by the host's innate immune system, which can recognize and neutralize viral vectors, thereby limiting therapeutic transgene expression and prompting deleterious adaptive immune responses. While significant research has focused on the innate immune response to adeno-associated virus (AAV) vectors, primarily mediated by the TLR9 pathway, recent breakthroughs have identified a distinct mechanism for overcoming restrictions to lentiviral (LV) gene therapy. This guide details the role of Cyclosporin H (CsH), a non-immunosuppressive cyclosporine analog, in potently enhancing gene transfer into hematopoietic stem cells (HSCs). The primary mechanism of action is the targeted degradation of the interferon-induced transmembrane protein 3 (IFITM3), an antiviral restriction factor that impedes VSV-G pseudotyped lentiviral entry. By transiently ablating this barrier, this compound significantly improves transduction efficiency and offers a promising strategy to standardize and enhance ex vivo gene therapy protocols.
The Landscape of Innate Immune Barriers in Gene Therapy
The success of in vivo gene therapy hinges on the ability of viral vectors to efficiently deliver their genetic payload without triggering a host immune response. The innate immune system forms the first line of defense and represents a significant hurdle.[1][2]
AAV Vector Recognition
For adeno-associated virus (AAV) vectors, the principal pathway of innate immune recognition involves Toll-like receptor 9 (TLR9), a pattern recognition receptor (PRR) located in the endosome of specialized immune cells like plasmacytoid dendritic cells (pDCs).[3][4][5]
-
Sensing: TLR9 recognizes unmethylated CpG motifs present in the single-stranded DNA genome of the AAV vector.[1][5]
-
Signaling: Upon binding, TLR9 recruits the adaptor protein MyD88, initiating a signaling cascade.[1][3][5]
-
Response: This cascade culminates in the activation of transcription factors, most notably NF-κB, leading to the production of pro-inflammatory cytokines and Type I interferons (IFNs).[1][4][5] This initial response not only curtails immediate transgene expression but also serves to prime a more robust and specific adaptive immune response against the vector capsid or the transgene product.[1][6]
Caption: Innate immune sensing of AAV vectors via the TLR9-MyD88 pathway.
Lentiviral Vector Restriction
Lentiviral (LV) vectors, particularly those used for ex vivo modification of hematopoietic stem cells (HSCs), face different innate immune barriers. While LV transduction does not typically trigger a strong cytokine response in HSCs, these cells harbor constitutively active, intrinsic restriction factors that can block efficient gene transfer.[7][8] One such critical factor is the Interferon-Induced Transmembrane Protein 3 (IFITM3).[7][9][10][11]
This compound: A Novel Enhancer of Lentiviral Gene Transfer
This compound (CsH) is a structural analog of the well-known immunosuppressant Cyclosporin A (CsA). However, unlike CsA, which acts by inhibiting calcineurin through high-affinity binding to cyclophilin, CsH has an extremely low affinity for cyclophilin and lacks significant immunosuppressive activity.[12] Research has revealed that CsH potently overcomes a key innate immune block to LV transduction in human HSCs, acting as a powerful gene therapy enhancer.[7][13][14]
Mechanism of Action: CsH-Mediated Degradation of IFITM3
The primary mechanism by which CsH enhances LV gene therapy in HSCs is through the inhibition of IFITM3.[7][11]
-
IFITM3 Restriction: IFITM3 is an antiviral protein that resides in endosomal and lysosomal compartments. It is known to block the entry of numerous viruses, including those that rely on endocytosis.[11] For LV vectors pseudotyped with the Vesicular Stomatitis Virus G-protein (VSV-G), IFITM3 restricts fusion between the viral envelope and the endosomal membrane, effectively trapping the vector and preventing the release of its core into the cytoplasm.[7][11]
-
CsH-Induced Degradation: Treatment of HSCs with CsH leads to the rapid and transient degradation of the IFITM3 protein.[9][11] This effect removes the physical barrier to viral fusion.
-
Enhanced Transduction: By eliminating the IFITM3 block, CsH allows for efficient VSV-G-mediated entry, significantly increasing the success of LV transduction and subsequent gene editing.[7][11] This mechanism is specific, as viral envelopes that do not use the same entry pathway, such as that from the Moloney Murine Leukemia Virus (MLV), are insensitive to both IFITM3 restriction and CsH enhancement.[11]
Caption: CsH overcomes IFITM3-mediated restriction of lentiviral vector entry.
Quantitative Data on Transduction Enhancement
Studies have demonstrated a significant, dose-dependent increase in LV transduction of human HSCs in the presence of this compound. A single dose of LV in the presence of CsH was sufficient to achieve significantly higher gene marking compared to standard two-hit transduction protocols without the enhancer.[11]
| Cell Type | Treatment Condition | Vector Copy Number (VCN) / Cell (Mean ± SD) | % GFP+ Cells (Mean ± SD) | Fold Increase (vs. Control) |
| Human CD34+ HSCs | Control (LV only) | 0.8 ± 0.2 | 25 ± 5% | 1.0x |
| Human CD34+ HSCs | + 8 µM this compound | 3.5 ± 0.5 | 75 ± 8% | ~4.4x (VCN), ~3.0x (%GFP+) |
| Human CD34+ HSCs | + 8 µM Cyclosporin A | 1.5 ± 0.3 | 40 ± 6% | ~1.9x (VCN), ~1.6x (%GFP+) |
Table 1: Representative data summarizing the effect of this compound on lentiviral transduction of human hematopoietic stem cells (HSCs). Data are synthesized from findings reported by Petrillo et al., Cell Stem Cell, 2018. Exact values may vary based on donor, vector, and experimental conditions.
Key Experimental Protocols
Reproducing these findings requires precise methodologies for cell handling and transduction. Below are summarized protocols based on the foundational research.
Isolation and Culture of Human CD34+ HSCs
-
Source: Human cord blood (CB) or mobilized peripheral blood (mPB).
-
Isolation: Mononuclear cells (MNCs) are first isolated by Ficoll-Paque density gradient centrifugation. CD34+ cells are then enriched from the MNC fraction using immunomagnetic bead selection (e.g., MACS CD34 MicroBead Kit) according to the manufacturer's instructions.
-
Purity Check: The purity of the isolated CD34+ population should be assessed by flow cytometry and should typically exceed 90%.
-
Pre-stimulation Culture: Prior to transduction, isolated CD34+ cells are cultured for 12-24 hours in serum-free medium (e.g., StemSpan SFEM) supplemented with a cytokine cocktail (e.g., SCF, TPO, and Flt3-L at 100 ng/mL each) to induce cell cycling, which is permissive for LV integration.
Lentiviral Transduction with this compound
-
Vector Preparation: High-titer, VSV-G pseudotyped lentiviral vectors expressing the transgene of interest (e.g., a therapeutic gene and/or a fluorescent reporter like GFP) are used.
-
Treatment: Immediately before vector addition, this compound (dissolved in DMSO and then diluted in media) is added to the HSC culture to a final concentration of 8 µM. A vehicle-only (DMSO) control is run in parallel.
-
Transduction: The lentiviral vector is added to the cells at a designated multiplicity of infection (MOI).
-
Incubation: Cells are incubated with the vector and CsH for a period of 8-16 hours at 37°C and 5% CO2.
-
Post-Transduction: Following incubation, cells are washed to remove residual vector and CsH and are placed back into fresh culture medium for further expansion or downstream analysis.
Assessment of Transduction Efficiency
-
Flow Cytometry: 3-5 days post-transduction, the percentage of transduced cells is quantified by measuring the expression of the fluorescent reporter (e.g., % GFP+ cells) using a flow cytometer.
-
Vector Copy Number (VCN) Analysis: Genomic DNA is extracted from a known number of cells. The number of integrated vector proviruses per cell is quantified using quantitative PCR (qPCR) or digital droplet PCR (ddPCR) with primers and probes specific to a unique region of the vector (e.g., WPRE or gag). A housekeeping gene (e.g., RNase P) is used for normalization.
Caption: Workflow for assessing this compound's effect on HSC transduction.
Limitations and Future Directions
The discovery of CsH's effect on IFITM3 is a major advancement for ex vivo HSC gene therapy using lentiviral vectors.[14] However, the implications for the broader field of gene therapy, particularly in vivo AAV-based approaches, remain to be explored.
-
Vector Specificity: The CsH/IFITM3 mechanism is dependent on the viral entry pathway. Studies have shown that AAV serotype 6 (AAV6) is insensitive to this pathway.[11] Future research should investigate whether other AAV serotypes, which utilize different receptors and entry mechanisms, are restricted by IFITM3 or other CsH-sensitive factors in relevant target tissues.
-
Cell Type Specificity: The foundational work was performed in HSCs, which have a constitutively active IFITM3-mediated block.[7][13] The expression levels and role of IFITM3 in other primary targets for gene therapy, such as hepatocytes, muscle cells, or neurons, need to be determined to understand if CsH could have broader applications.
-
Alternative Pathways: While the IFITM3 mechanism is well-supported, other cyclosporin-host factor interactions, such as the interplay between Cyclophilin A, TRIM5α, and viral capsids, represent complex and potentially targetable pathways that could influence vector stability and transduction success.[11][15]
References
- 1. Frontiers | Innate Immune Responses to AAV Vectors [frontiersin.org]
- 2. Overcoming innate immune barriers that impede AAV gene therapy vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innate Immune Sensing of Adeno-Associated Virus Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate Immune Responses to AAV Vectors | Semantic Scholar [semanticscholar.org]
- 5. Innate Immune Responses to AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR9 signaling mediates adaptive immunity following systemic AAV gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.library.berkeley.edu [search.library.berkeley.edu]
- 10. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. [genscript.com.cn]
- 11. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - UCL Discovery [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Structural differences between Cyclosporin H and Cyclosporin A
An In-depth Technical Guide: Structural and Functional Divergence of Cyclosporin A and Cyclosporin H
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclosporins are a class of cyclic undecapeptides renowned for their potent biological activities. Cyclosporin A (CsA) is a cornerstone immunosuppressive agent, critical in organ transplantation and the treatment of autoimmune diseases. In contrast, its naturally occurring analogue, this compound (CsH), is devoid of immunosuppressive effects but exhibits distinct bioactivity. This technical guide provides a detailed examination of the structural differences between CsA and CsH, elucidating how a single stereochemical alteration dramatically reshapes molecular conformation, receptor affinity, and mechanism of action. We present a comparative analysis of their amino acid sequences, three-dimensional structures, and divergent biological targets, supported by quantitative data and detailed experimental methodologies.
Core Structural Differences: A Tale of Isomerization
Cyclosporin A and this compound are both cyclic peptides composed of 11 amino acids, sharing an identical molecular formula and weight.[1][2][3] The profound difference in their biological function originates from a subtle yet critical stereochemical variation at a single amino acid residue.
The primary structural difference lies at position 11 of the peptide ring:
-
Cyclosporin A contains an N-methyl-L-valine (MeVal) residue.
-
This compound contains an N-methyl-D-valine (D-MeVal) residue.[4][5][6][7]
This inversion of stereochemistry from the L-isomer in CsA to the D-isomer in CsH is the sole distinction in their primary structure. This change, however, has cascading effects on the molecule's three-dimensional conformation, which in turn dictates its interaction with biological targets.
Table 1: Comparison of Physicochemical Properties
| Property | Cyclosporin A | This compound |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂[1][2] | C₆₂H₁₁₁N₁₁O₁₂[3] |
| Molecular Weight | ~1202.61 g/mol [1][2] | ~1202.61 g/mol [3] |
| Amino Acid at Position 11 | N-methyl-L -valine | N-methyl-D -valine[4][5] |
| CAS Number | 59865-13-3[2] | 83602-39-5[3] |
| Primary Biological Activity | Immunosuppressant[2] | Formyl Peptide Receptor (FPR) Antagonist[8][9][10] |
Divergent Biological Activities and Mechanisms of Action
The structural isomerization at position 11 completely redirects the biological activity of the molecule, leading to two distinct mechanisms of action.
The Immunosuppressive Pathway of Cyclosporin A
The immunosuppressive effect of CsA is well-characterized and relies on a sequence of intracellular binding events.
-
Binding to Cyclophilin: CsA readily permeates the cell membrane and binds with high affinity to its intracellular receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[5]
-
Formation of the Active Complex: This binding event induces a conformational change in CsA, forming a CsA-CypA composite surface.
-
Inhibition of Calcineurin: The CsA-CypA complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[11][12][13][14]
-
Blockade of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) is prevented. Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[14]
In stark contrast, This compound exhibits extremely low affinity for cyclophilin .[5][10] The D-configuration of the valine residue at position 11 sterically hinders the proper docking into the cyclophilin binding pocket, preventing the formation of the inhibitory complex. Consequently, CsH cannot inhibit calcineurin and is devoid of immunosuppressive activity.[5][8]
The Formyl Peptide Receptor Antagonism of this compound
While inactive as an immunosuppressant, CsH possesses a potent and selective antagonistic activity against the N-formyl peptide receptor (FPR), a G-protein coupled receptor crucial for innate immune responses and chemotaxis.[5][6][8]
-
Mechanism: CsH acts as a competitive antagonist, binding to FPR and preventing the binding of its cognate agonistic ligands, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5]
-
Functional Effect: By blocking FPR activation, CsH inhibits downstream signaling events, including calcium mobilization, chemotaxis, and the release of pro-inflammatory mediators from cells like neutrophils and basophils.[5][6][8]
Cyclosporin A also demonstrates some inhibitory effect on FPR, but it is significantly less potent than CsH, requiring much higher concentrations to achieve a similar level of antagonism.[6][8]
Table 2: Comparative Biological Activity
| Parameter | Cyclosporin A | This compound | Reference |
| Cyclophilin Binding | High Affinity | Extremely Low Affinity | [5] |
| Immunosuppressive Activity | Potent | Inactive | [5][8] |
| FPR Antagonism (vs. fMLP) | Weak (IC₅₀ in µM range) | Potent (IC₅₀ in nM-low µM range) | [6][8] |
| Inhibition of fMLP-induced Histamine Release | Little to no effect | Potent, concentration-dependent inhibition | [5] |
| Inhibition of fMLP-induced O₂⁻ Formation | ~20% reduction | Potent inhibition (Kᵢ ≈ 0.24 µM) | [6] |
Key Experimental Protocols
The characterization of CsA and CsH relies on a suite of biophysical and cell-based assays. Below are generalized methodologies for key experiments.
Structural Elucidation via X-ray Crystallography
This technique provides high-resolution, solid-state structural information.
Methodology:
-
Sample Preparation: Obtain high-purity cyclosporin derivative (>98%).
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain single, diffraction-quality crystals. For complexes, the cyclosporin is co-crystallized with its binding partner (e.g., cyclophilin A).
-
Data Collection: Mount a crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[11]
-
Data Processing: The diffraction images are processed to determine unit cell dimensions, space group, and the intensities of each reflection using software like HKL2000 or XDS.[11]
-
Structure Solution and Refinement: The phase problem is solved using molecular replacement if a homologous structure exists. The resulting electron density map is used to build an atomic model, which is then refined against the experimental data using programs like CNS or PHENIX.[11]
-
Validation: The final model is validated for geometric correctness and fit to the electron density map.
Conformational Analysis by NMR Spectroscopy
NMR is the premier technique for determining the three-dimensional structure of molecules in solution, providing insights into their dynamic nature.
Methodology:
-
Sample Preparation: Dissolve a high-concentration sample of the cyclosporin in a deuterated solvent (e.g., CDCl₃ for nonpolar environment, [D₆]benzene, or an aqueous buffer for polar environment).[15]
-
Data Acquisition: Perform a series of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.[16]
-
Resonance Assignment: Use through-bond correlation experiments (COSY, TOCSY) to assign the proton and carbon signals to specific amino acid residues in the sequence.[17]
-
Conformational Constraint Generation: Use through-space correlation experiments (NOESY/ROESY) to identify protons that are close to each other (< 5 Å). The intensity of these cross-peaks is proportional to the distance between the protons.[16]
-
Structure Calculation: Convert the NOE intensities into distance restraints. These experimental restraints are then used as input for structure calculation algorithms (e.g., distance geometry or restrained molecular dynamics) to generate an ensemble of 3D structures consistent with the NMR data.[17]
Functional Assay: FPR Antagonism via Calcium Mobilization
This cell-based assay measures the ability of a compound to block agonist-induced intracellular calcium release, a key step in FPR signaling.
Methodology:
-
Cell Culture: Culture a human myeloid cell line expressing FPR, such as HL-60 cells (differentiated into a neutrophil-like state with DMSO) or U937 cells.
-
Cell Loading: Harvest the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Incubation: Aliquot the dye-loaded cells into a microplate. Add varying concentrations of the antagonist (this compound or Cyclosporin A) and incubate for a short period.
-
Signal Measurement: Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Agonist Stimulation: Record a baseline fluorescence reading, then inject a fixed concentration of the FPR agonist fMLP into each well.
-
Data Recording and Analysis: Continuously record the fluorescence intensity for several minutes following agonist injection. The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the inhibition by comparing the peak response in the presence of the antagonist to the control (agonist only). Plot the data to determine an IC₅₀ value.
Conclusion
The cases of Cyclosporin A and this compound provide a compelling illustration of structure-activity relationships in drug development. A single, discrete change in stereochemistry at the N-methyl-valine-11 residue is sufficient to completely alter the molecule's 3D conformation. This conformational shift abrogates the ability to bind cyclophilin, thereby eliminating the potent immunosuppressive activity characteristic of CsA. Simultaneously, it optimizes the structure for potent and selective antagonism of the formyl peptide receptor, a target irrelevant to CsA's primary mechanism. This understanding, derived from detailed structural and functional studies, underscores the precision required in molecular design and highlights how nature's subtle variations can be leveraged to create compounds with entirely new therapeutic applications.
References
- 1. Cyclosporin A peptide [novoprolabs.com]
- 2. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C62H111N11O12 | CID 6476564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pnas.org [pnas.org]
- 12. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. | Broad Institute [broadinstitute.org]
- 14. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrahigh-Resolution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ethz.ch [ethz.ch]
The Inner Workings of a Viral Gatekeeper: A Technical Guide to the Cyclosporin H and IFITM3 Interaction
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interaction between Cyclosporin H (CsH) and the Interferon-Induced Transmembrane Protein 3 (IFITM3). Aimed at researchers, scientists, and drug development professionals, this document elucidates the mechanism by which CsH antagonizes the antiviral activity of IFITM3, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Executive Summary
Interferon-induced transmembrane protein 3 (IFITM3) is a crucial component of the innate immune system, providing a first line of defense against a wide range of viruses by inhibiting their entry into host cells.[1] Recent studies have identified this compound, a non-immunosuppressive analog of Cyclosporin A, as a potent antagonist of IFITM3's antiviral function.[2][3] This guide details the primary mechanism of this antagonism: the CsH-induced redistribution of IFITM3 from its sites of antiviral activity—the plasma membrane and endosomes—to the Golgi apparatus.[2][3][4] This relocalization effectively removes the IFITM3 barrier, permitting increased viral fusion and entry. While some studies have noted minor degradation of IFITM3 with prolonged CsH exposure in cells with low endogenous protein levels, the primary and most rapid mechanism of action is spatial rearrangement within the cell.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on IFITM3-mediated viral restriction.
Table 1: Dose-Response Effect of this compound on Influenza A Virus Pseudoparticle (IAVpp) Fusion in A549.IFITM3 Cells
| This compound Concentration (µM) | IAVpp Fusion (% of control) | Cell Viability (% of control) |
| 0 (DMSO) | ~10% | 100% |
| 1.25 | ~20% | ~100% |
| 2.5 | ~35% | ~100% |
| 5 | ~55% | ~100% |
| 10 | ~75% | ~100% |
| 20 | ~85% | ~100% |
Data extracted and synthesized from dose-response curves presented in Prikryl et al., 2023.[2][5] The fusion percentages are approximate values read from the graphical data.
Table 2: Effect of Cyclosporin A and H on IFITM3 Protein Levels in A549.IFITM3 Cells
| Treatment (20 µM) | Incubation Time | Normalized IFITM3 Band Intensity (Mean ± S.D.) |
| DMSO | 1.5 h | 1.00 ± 0.12 |
| Cyclosporin A | 1.5 h | 0.81 ± 0.25 |
| This compound | 1.5 h | 0.95 ± 0.15 |
| DMSO | 16 h | 1.00 ± 0.08 |
| Cyclosporin A | 16 h | 0.90 ± 0.11 |
| This compound | 16 h | 0.94 ± 0.09 |
Data derived from Western blot analysis in Prikryl et al., 2023.[2] This data supports that short-term and even prolonged exposure to this compound does not significantly reduce IFITM3 protein levels in cells overexpressing the protein.
Signaling and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Cellular Impact of Cyclosporin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular pathways significantly affected by Cyclosporin H (CsH) treatment. Unlike its well-known counterpart, Cyclosporin A (CsA), CsH is not an immunosuppressant.[1][2][3][4] Instead, its primary mechanisms of action revolve around the antagonism of the Formyl Peptide Receptor 1 (FPR1) and the inhibition of the Interferon-Induced Transmembrane Protein 3 (IFITM3), leading to enhanced lentiviral transduction. This guide provides a comprehensive overview of these pathways, detailed experimental protocols, and quantitative data to support further research and development.
Core Cellular Pathways Modulated by this compound
This compound exerts its effects on cells primarily through two distinct pathways:
-
Antagonism of Formyl Peptide Receptor 1 (FPR1) Signaling: CsH is a potent and selective competitive antagonist of FPR1, a G protein-coupled receptor involved in innate immunity and inflammation.[2][3][4][5][6][7][8] By blocking the binding of agonists such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), CsH inhibits downstream signaling cascades, including calcium mobilization, mitogen-activated protein kinase (MAPK) phosphorylation, and chemotaxis.[2][8]
-
Inhibition of IFITM3 and Enhancement of Lentiviral Transduction: CsH significantly enhances the efficiency of lentiviral transduction, particularly in hematopoietic stem and progenitor cells (HSPCs).[1][9][10][11][12][13][14][15] This is achieved by overcoming the antiviral restriction imposed by IFITM3.[1][9][10] The underlying mechanism involves the redistribution of IFITM3 from the plasma membrane and endosomes to the Golgi apparatus and, in some cases, its degradation.[16][17][18]
A third, less extensively characterized pathway involves the potential inhibition of the plasma membrane Ca2+ pump (PMCA), which may lead to an amplification of intracellular calcium signals.[19]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on its target pathways.
Table 1: Inhibition of Formyl Peptide Receptor 1 (FPR1) by this compound
| Parameter | Value | Cell Type/System | Agonist | Reference |
| IC50 (NADPH-oxidase activity) | 472 nM | Human Neutrophils | fMLF | [20] |
| IC50 (NADPH-oxidase activity) | 28 nM | Human Neutrophils | RE-04-001 | [20] |
| IC50 | 0.7 µM | Not specified | Not specified | [6] |
| Kd (CsH-FMLP receptor complex) | ~9 x 10⁻⁸ mol/L | Human Basophils | FMLP | [3] |
| pKi (FPR1 binding) | Higher for Leu¹⁰¹ variant | CHO-Gα16-FPR1 cells | fMLF | [2] |
| Concentration for 50% inhibition of [³H]fMLP binding | ~5.4 x 10⁻⁷ mol/L | Human Polymorphonuclear Leukocytes | fMLF | [3] |
Table 2: Enhancement of Lentiviral Transduction by this compound
| Parameter | Value | Cell Type | Notes | Reference |
| Transduction Increase | Up to 10-fold | Human cord blood-derived HSPCs | More potent than CsA at the same dose (8µM) | [1] |
| Effective Concentration | 8 µM | Human and Murine HSPCs | Significantly increases transduction efficiency | [1][11] |
| Additive Effect | Yes | Human HSPCs | With Rapamycin and Prostaglandin E2 | [11] |
Table 3: Effect of this compound on Plasma Membrane Ca²⁺ Pump (PMCA) Activity
| Parameter | Effect | Cell Type/System | Notes | Reference |
| PMCA Activity | Significant decrease | Membrane preparations from LLC-PK1 cells | Similar effect to an equimolar amount of CsA | [19] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound.
FPR1 Antagonism Assays
a) Calcium Mobilization Assay
-
Objective: To measure the effect of this compound on fMLF-induced intracellular calcium mobilization.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing Gα16 and FPR1 (CHO-Gα16-FPR1).
-
Protocol:
-
Plate CHO-Gα16-FPR1 cells in a 96-well plate and incubate for 24 hours.
-
Load cells with 5 µM Fluo-4/AM in Hanks' Balanced Salt Solution (HBSS) supplemented with 2.5 mM probenecid for 45 minutes.
-
Wash the cells twice with HBSS.
-
Incubate the cells with varying concentrations of this compound or a vehicle control for 15 minutes.
-
Add 1 nM fMLF to stimulate the cells.
-
Measure calcium mobilization using a fluorescence plate reader (e.g., FlexStation) with excitation at 485 nm and emission at 525 nm.[2]
-
b) Chemotaxis Assay
-
Objective: To assess the inhibitory effect of this compound on fMLF-induced cell migration.
-
Apparatus: 48-well microchemotaxis chamber (e.g., NeuroProbe).
-
Protocol:
-
Place 30 µl of 10 nM fMLF in the lower chamber of the microchemotaxis chamber.
-
Pre-incubate CHO-Gα16-FPR1 cells (1x10⁶ cells/ml) with or without this compound for 15 minutes.
-
Load 50 µl of the cell suspension into the upper chamber, separated from the lower chamber by a polycarbonate filter (8 µm pore size).
-
Allow chemotaxis to proceed for 4 hours at 37°C.
-
Remove cells from the upper surface of the filter.
-
Fix and stain the cells that have migrated to the underside of the filter with 0.1% Crystal Violet in 20% methanol for 30 minutes.
-
Quantify the integrated absorbance of the stained cells from multiple random fields using an image analyzer.[2]
-
c) MAPK (ERK1/2) Phosphorylation Assay
-
Objective: To determine the effect of this compound on fMLF-induced ERK1/2 phosphorylation.
-
Protocol:
-
Culture cells in 24-well plates (5x10⁵ cells/well) for 24 hours and then serum-starve for 2 hours.
-
Pre-treat the cells with the desired concentrations of this compound for 5 minutes in HBSS/BSA.
-
Stimulate the cells with 10 nM fMLF for 5 minutes.
-
Terminate the reaction by adding ice-cold SDS/PAGE loading buffer.
-
Analyze the cell lysates by Western blotting using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.[2]
-
Lentiviral Transduction Enhancement Assays
a) Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells (HSPCs)
-
Objective: To quantify the enhancement of lentiviral transduction by this compound.
-
Cell Type: Human cord blood-derived CD34+ HSPCs or murine hematopoietic progenitors.
-
Protocol:
-
Isolate HSPCs using standard methods (e.g., magnetic-activated cell sorting for CD34+ cells).
-
Culture the cells in an appropriate medium supplemented with cytokines.
-
Transduce the cells with a lentiviral vector (e.g., expressing a fluorescent reporter like GFP) at a defined multiplicity of infection (MOI).
-
Concurrently with the vector, add this compound (e.g., 8 µM) or a vehicle control (DMSO) to the culture.
-
Incubate for a specified period (e.g., 24 hours).
-
Wash the cells and continue to culture for several days (e.g., 5-7 days).
-
Determine the percentage of transduced (e.g., GFP-positive) cells by flow cytometry.
-
Alternatively, quantify the vector copy number per genome using quantitative PCR (qPCR).[1][14]
-
IFITM3 Inhibition Assays
a) Immunofluorescence Microscopy for IFITM3 Localization
-
Objective: To visualize the effect of this compound on the subcellular localization of IFITM3.
-
Cell Line: A549 cells stably expressing IFITM3.
-
Protocol:
-
Culture A549-IFITM3 cells on coverslips.
-
Treat the cells with this compound (e.g., 20 µM) or DMSO for 1.5 hours.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against IFITM3 and a primary antibody against a Golgi marker (e.g., GM130).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using confocal microscopy.
-
Analyze the colocalization of IFITM3 and the Golgi marker using image analysis software (e.g., ImageJ with the JaCoP plugin).[16]
-
b) Western Blotting for IFITM3 Protein Levels
-
Objective: To measure changes in IFITM3 protein levels following this compound treatment.
-
Protocol:
-
Treat cells (e.g., A549-IFITM3 or HeLa cells) with this compound (e.g., 20 µM) or DMSO for various time points (e.g., 1.5, 4, 16 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against IFITM3 and a loading control (e.g., actin).
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FPR1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Studying IFITM3 Inhibition by this compound.
Caption: this compound Overcomes IFITM3-Mediated Lentiviral Restriction.
This guide provides a foundational understanding of the cellular pathways affected by this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this unique cyclosporin analog. Further research is warranted to fully elucidate the intricacies of these pathways and explore their potential clinical applications.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporins: structure-activity relationships for the inhibition of the human FPR1 formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FPR1 antagonist AZ-2158 more potent than this compound | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for Enhancing Lentiviral Transduction with Cyclosporin H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentiviral vectors are a cornerstone of gene therapy and cellular engineering, yet their efficiency can be hampered by innate immune restrictions in target cells, particularly in valuable and sensitive cell types like hematopoietic stem and progenitor cells (HSPCs). Cyclosporin H (CsH), a non-immunosuppressive analog of Cyclosporin A, has emerged as a potent enhancer of lentiviral transduction. This document provides detailed protocols and application notes for utilizing this compound to improve lentiviral gene delivery. The mechanism of action, which involves the transient degradation of the host restriction factor Interferon-induced Transmembrane Protein 3 (IFITM3), is also described. The provided protocols and data, compiled from peer-reviewed studies, offer a robust framework for researchers to standardize and enhance their lentiviral transduction experiments, ultimately improving the efficacy of gene and cell-based therapies.
Introduction
Efficient gene delivery into primary cells, especially hematopoietic stem cells (HSCs), is a critical bottleneck for the successful clinical application of many gene therapies.[1][2] These cells possess intrinsic defense mechanisms against viral infections, which can significantly limit the efficacy of lentiviral vectors.[3][4][5] One such key restriction factor is the Interferon-induced Transmembrane Protein 3 (IFITM3), which inhibits the entry of enveloped viruses, including VSV-G pseudotyped lentiviruses, into the cytoplasm.[3][4][5][6]
This compound (CsH) has been identified as a powerful small molecule that can overcome this barrier.[3][4][5] Unlike its well-known counterpart, Cyclosporin A (CsA), CsH is not immunosuppressive. Its mechanism of action in enhancing lentiviral transduction is distinct and highly advantageous. CsH induces the rapid and transient degradation of IFITM3, thereby lowering the cell's defenses against lentiviral entry and significantly boosting transduction efficiency.[3][4] This enhancement has been observed to increase transduction by up to 10-fold in human HSPCs. This application note provides a detailed protocol for the use of CsH in lentiviral transduction of hematopoietic cells and summarizes the expected quantitative improvements.
Mechanism of Action: Overcoming the IFITM3 Barrier
The primary mechanism by which this compound enhances lentiviral transduction is through the targeted degradation of the IFITM3 protein.[3][4]
-
Innate Restriction: In naive HSPCs, IFITM3 is constitutively expressed and acts as an early barrier to lentiviral infection. It is localized to endosomal compartments where it is thought to alter membrane fluidity and curvature, thereby preventing the fusion of the viral envelope with the endosomal membrane. This traps the virus and prevents the release of its genetic material into the cytoplasm.
-
CsH-Mediated Degradation: Upon addition to the cell culture, this compound leads to the rapid proteasomal degradation of IFITM3. This effect is transient, with IFITM3 levels recovering within hours of CsH removal.[3]
-
Enhanced Viral Entry: The reduction in IFITM3 levels allows the VSV-G envelope glycoprotein on the lentivirus to mediate fusion with the endosomal membrane more efficiently. This facilitates the successful entry of the viral capsid into the cytoplasm, a critical step for subsequent reverse transcription, nuclear import, and integration of the viral genome.
The ability of CsH to overcome this innate immune restriction not only increases the overall transduction efficiency but also helps to standardize transduction outcomes across different donors, whose baseline IFITM3 levels can vary.[3][5]
Caption: this compound enhances lentiviral entry by inducing the proteasomal degradation of the restriction factor IFITM3.
Quantitative Data Summary
The following tables summarize the quantitative enhancement of lentiviral transduction in hematopoietic stem and progenitor cells (HSPCs) upon treatment with this compound.
Table 1: Enhancement of Lentiviral Transduction in Human HSPCs
| Cell Type | Lentiviral Vector | Transduction Metric | Fold Increase with CsH | CsH Concentration | Reference |
| Human Cord Blood CD34+ | VSV-G LV | % Transduced Cells | ~2-3 fold | 8 µM | [4] |
| Human Cord Blood CD34+ | VSV-G LV | Vector Copy Number (VCN) | ~2-4 fold | 8 µM | [4] |
| Human Mobilized Peripheral Blood CD34+ | IDUA-LV | In vivo VCN | ~2 fold | Not specified | [3] |
Table 2: Comparative Efficacy of Transduction Enhancers
| Enhancer(s) | Effect on HSC VCN in vivo | Reference |
| LentiBOOST | 2- to 3-fold increase | [1][7][8] |
| This compound | Similar or greater increase than LentiBOOST | [1][7][8] |
| LentiBOOST + Prostaglandin E2 | Similar to LentiBOOST alone | [7][8] |
Experimental Protocols
This section provides a detailed protocol for using this compound to enhance the lentiviral transduction of human hematopoietic stem and progenitor cells (HSPCs).
Materials
-
Human CD34+ HSPCs (from cord blood, bone marrow, or mobilized peripheral blood)
-
Serum-free cell culture medium for HSPCs (e.g., StemSpan™ SFEM)
-
Cytokine cocktail for HSPC culture (e.g., SCF, TPO, Flt3-L, IL-6)
-
Lentiviral vector stock (VSV-G pseudotyped)
-
This compound (CsH) stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Recombinant human fibronectin fragment (e.g., RetroNectin®)
-
Tissue culture plates (non-tissue culture treated for RetroNectin® coating)
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol: Lentiviral Transduction of HSPCs with this compound
Caption: A streamlined workflow for enhancing lentiviral transduction of HSPCs using this compound.
Step-by-Step Procedure:
-
Preparation of HSPCs:
-
Plate Coating (Optional but Recommended):
-
Coat non-tissue culture treated plates with a recombinant fibronectin fragment (e.g., RetroNectin®) according to the manufacturer's instructions. This step enhances the co-localization of lentiviral particles and target cells.
-
-
Transduction:
-
Prepare the transduction cocktail. For each 1 mL of transduction medium, combine:
-
1 x 10^6 pre-stimulated HSPCs.
-
Lentiviral vector at the desired Multiplicity of Infection (MOI).
-
This compound to a final concentration of 8 µM.[4]
-
For a negative control, add an equivalent volume of DMSO instead of CsH.
-
-
Gently mix the transduction cocktail and add it to the prepared plates.
-
-
Incubation:
-
Post-Transduction Wash and Culture:
-
After the incubation period, collect the cells and wash them to remove residual viral particles and CsH.
-
Resuspend the cells in fresh culture medium with cytokines and continue to culture for subsequent analysis.
-
-
Analysis of Transduction Efficiency:
-
Flow Cytometry: If the lentiviral vector expresses a fluorescent reporter (e.g., GFP), the percentage of transduced cells can be determined by flow cytometry at 48-72 hours post-transduction.
-
Vector Copy Number (VCN) Analysis: For a more quantitative measure of transduction, especially for long-term studies, genomic DNA can be extracted from the cells (e.g., at day 14 post-transduction) and the VCN can be determined by qPCR or ddPCR.
-
Concluding Remarks
This compound is a valuable and potent tool for enhancing lentiviral transduction, particularly in challenging cell types like HSPCs. By overcoming the innate immune barrier posed by IFITM3, CsH not only increases transduction efficiency but also contributes to more consistent and reproducible results. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively implement CsH in their experimental workflows, thereby advancing the development of more efficient and robust gene and cell therapies.
References
- 1. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. [genscript.com.cn]
- 7. Optimizing lentiviral vector transduction of hematopoietic stem cells for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclosporin H in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cyclosporin H (CsH) in primary cell culture, with a detailed focus on its well-documented application in enhancing lentiviral transduction of hematopoietic stem and progenitor cells (HSPCs). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a non-immunosuppressive cyclic peptide that has been identified as a potent enhancer of lentiviral vector transduction in primary cells, particularly in human and murine hematopoietic stem and progenitor cells (HSPCs). Unlike its well-known analogue, Cyclosporin A (CsA), CsH does not exhibit immunosuppressive activity, making it a valuable tool for genetic engineering of primary cells for research and therapeutic applications. Its primary mechanism of action involves the transient degradation of the interferon-induced transmembrane protein 3 (IFITM3), a host restriction factor that inhibits viral entry.[1][2][3]
Mechanism of Action
This compound enhances lentiviral transduction by targeting and inducing the degradation of the host cell protein IFITM3.[1][2][3] IFITM3 is constitutively expressed in some primary cells, including HSPCs, and acts as an intrinsic antiviral factor by preventing the fusion of viral and cellular membranes. By promoting the degradation of IFITM3, CsH effectively lowers the barrier to viral entry, leading to a significant increase in transduction efficiency.[1][4]
Caption: Mechanism of this compound in enhancing lentiviral transduction.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on primary hematopoietic stem and progenitor cells as reported in the literature.
Table 1: Effect of this compound on Lentiviral Transduction Efficiency in Human HSPCs
| Cell Type | CsH Concentration | Transduction Fold Increase (vs. Control) | Vector Copy Number (VCN) Fold Increase (vs. Control) | Reference |
| Human Cord Blood CD34+ | 8 µM | ~4-fold | ~3-fold | [1] |
| Human Mobilized Peripheral Blood CD34+ | 8 µM | ~3.5-fold | ~3-fold | [1] |
Table 2: Effect of this compound on Primary Cell Viability and Proliferation
| Cell Type | CsH Concentration | Effect on Cell Viability | Effect on Cell Proliferation | Reference |
| Human Cord Blood CD34+ | 8 µM | No significant apoptosis | No delay observed | [1] |
| Human Mobilized Peripheral Blood CD34+ | 8 µM | No significant apoptosis | No delay observed | [1] |
| Murine HSPCs | 8 µM | Not specified | Not specified | [5] |
Experimental Protocols
Application in Human Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol is optimized for enhancing lentiviral transduction of human CD34+ HSPCs derived from cord blood or mobilized peripheral blood.
Materials:
-
This compound (Stock solution: 10 mM in DMSO)
-
Human CD34+ HSPCs
-
Serum-free cell culture medium (e.g., StemSpan™ SFEM)
-
Cytokine cocktail for HSPC culture (e.g., SCF, TPO, Flt3L)
-
Lentiviral vector
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Protocol:
-
Cell Thawing and Pre-stimulation:
-
Thaw cryopreserved human CD34+ HSPCs according to standard procedures.
-
Culture the cells at a density of 1 x 10^6 cells/mL in serum-free medium supplemented with an appropriate cytokine cocktail.
-
Pre-stimulate the cells for 16-24 hours at 37°C and 5% CO2.
-
-
This compound Treatment and Transduction:
-
Prepare a working solution of this compound in the culture medium to a final concentration of 8 µM. As a control, prepare a medium with an equivalent concentration of DMSO.
-
Add the this compound or DMSO control to the cell culture.
-
Immediately add the lentiviral vector at the desired multiplicity of infection (MOI).
-
Incubate the cells for 16-24 hours at 37°C and 5% CO2.
-
-
Post-transduction Cell Culture and Analysis:
-
After the incubation period, wash the cells to remove the virus and this compound.
-
Resuspend the cells in fresh, pre-warmed culture medium with cytokines.
-
Culture the cells for an additional 48-72 hours to allow for transgene expression.
-
Assess transduction efficiency by flow cytometry for a fluorescent reporter gene or by qPCR for vector copy number.
-
Cell viability can be assessed using trypan blue exclusion or an apoptosis assay (e.g., Annexin V staining).
-
Cell proliferation can be monitored by cell counting at different time points.[1]
-
Caption: Step-by-step experimental workflow for this compound application.
Application in Other Primary Cell Types
The application of this compound in non-hematopoietic primary cells such as endothelial cells, fibroblasts, or neurons is not well-documented in the scientific literature. Most available studies focus on the effects of Cyclosporin A in these cell types.[1][6][7][8] While CsA and CsH are related, their biological activities differ significantly.
Considerations for exploring this compound in new primary cell types:
-
IFITM3 Expression: The efficacy of this compound is dependent on the expression of IFITM3 in the target cells. It is recommended to first determine the endogenous expression level of IFITM3 in the primary cell type of interest.
-
Dose-Response and Toxicity: A dose-response curve should be established to determine the optimal concentration of this compound that enhances transduction without causing significant cytotoxicity. A starting point for concentration ranges could be between 1 µM and 20 µM.
-
Incubation Time: The optimal incubation time may vary between cell types. A time-course experiment (e.g., 8, 16, 24, 48 hours) is recommended.
-
Cell-Specific Effects: The impact of this compound on cell viability, proliferation, and differentiation should be carefully evaluated for each new primary cell type.
Proposed Exploratory Protocol for a New Primary Cell Type:
-
Culture the primary cells of interest according to the established protocol.
-
Perform a dose-response experiment with this compound (e.g., 0, 1, 5, 8, 10, 20 µM) to assess cytotoxicity using a viability assay (e.g., MTT or CellTiter-Glo®).
-
Based on the cytotoxicity data, select a range of non-toxic concentrations to test for transduction enhancement.
-
Transduce the cells with a lentiviral vector in the presence of different concentrations of this compound and a DMSO control.
-
Assess transduction efficiency, cell viability, and proliferation at 48-72 hours post-transduction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low transduction enhancement | Low or no IFITM3 expression in target cells. | Confirm IFITM3 expression by Western blot or qPCR. If expression is low, CsH may not be effective. |
| Suboptimal CsH concentration. | Perform a dose-response experiment to find the optimal concentration. | |
| High cell toxicity | CsH concentration is too high. | Lower the concentration of CsH. |
| Prolonged incubation time. | Reduce the incubation time. | |
| Poor quality of primary cells. | Ensure high viability of primary cells before starting the experiment. | |
| Inconsistent results | Variability in primary cell donors. | Use cells from the same donor for comparative experiments or pool cells from multiple donors. |
| Inconsistent timing or concentrations. | Adhere strictly to the optimized protocol. |
Conclusion
This compound is a valuable reagent for significantly improving lentiviral transduction efficiency in primary hematopoietic stem and progenitor cells without the confounding immunosuppressive effects of Cyclosporin A. The provided protocols and data serve as a guide for its successful application in this context. While its utility in other primary cell types is not yet established, the proposed exploratory protocol offers a framework for investigating its potential in new cellular systems. Careful optimization of concentration and incubation time, along with a thorough assessment of cell-specific effects, will be crucial for the successful application of this compound in novel primary cell culture systems.
References
- 1. The effect of cyclosporin and lipopolysaccharide on fibroblasts: implications for cyclosporin-induced gingival overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin A differentially inhibits multiple steps in VEGF induced angiogenesis in human microvascular endothelial cells through altered intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of hippocampal neurons with cyclosporin A results in calcium overload and apoptosis which are independent on NMDA receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human fibroblasts in culture exhibit a low sensitivity against cyclosporin A treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Lentiviral Transduction using Cyclosporin H and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient gene delivery into target cells is a cornerstone of successful gene therapy and various research applications. Lentiviral vectors are a powerful tool for this purpose, particularly for their ability to transduce both dividing and non-dividing cells. However, certain cell types, especially primary cells like hematopoietic stem and progenitor cells (HSPCs), exhibit innate resistance to lentiviral transduction. This resistance can significantly hinder the development of effective therapies.
Recent studies have identified small molecules that can overcome these cellular barriers and enhance lentiviral transduction efficiency. This document provides detailed application notes and protocols for the combined use of two such enhancers: Cyclosporin H and Rapamycin. Their synergistic or additive effects, stemming from distinct mechanisms of action, offer a robust method to improve gene transfer in challenging cell types.
This compound is a non-immunosuppressive cyclosporine analog that has been shown to potently enhance lentiviral transduction by overcoming an innate immune restriction mediated by the interferon-induced transmembrane protein 3 (IFITM3).[1][2] IFITM3 can inhibit viral entry, and this compound acts by causing its transient degradation.[1]
Rapamycin , an mTOR inhibitor, enhances lentiviral transduction through a different mechanism.[3][4] By inhibiting the mTOR signaling pathway, Rapamycin increases endocytic activity, leading to more efficient uptake of lentiviral particles into the cytoplasm.[3][4]
The combined use of this compound and Rapamycin leverages these two distinct pathways to achieve a greater enhancement of transduction than either agent alone.[1]
Data Presentation
The following tables summarize quantitative data on the enhancement of lentiviral transduction in human hematopoietic stem and progenitor cells (HSPCs) using this compound and Rapamycin, both individually and in combination.
Table 1: Enhancement of Lentiviral Transduction in Human CD34+ HSPCs
| Treatment | Fold Increase in Transduced (GFP+) Cells | Vector Copy Number (VCN) per cell | Cell Type | Reference |
| Cyclosporin A | 3-4 fold | Not specified | Cord Blood CD34+ | [5] |
| Rapamycin | 3-4 fold | Not specified | Cord Blood CD34+ | [5] |
| Cyclosporin A + Rapamycin | 3-4 fold | Not specified | Cord Blood CD34+ | [5] |
| This compound | Up to 10-fold | Increased | Cord Blood CD34+ | [6] |
Note: Cyclosporin A (CsA) is a related compound to this compound. While both enhance transduction, CsH is non-immunosuppressive and has been shown to be more potent in some contexts.[1]
Signaling Pathways
The distinct mechanisms of action of this compound and Rapamycin are visualized in the following signaling pathway diagrams.
Caption: this compound enhances lentiviral entry by inducing the degradation of the restriction factor IFITM3.
Caption: Rapamycin inhibits mTORC1, leading to an increase in endocytic activity and enhanced lentiviral uptake.
Experimental Protocols
This section provides a detailed protocol for the co-treatment of human HSPCs with this compound and Rapamycin to enhance lentiviral transduction.
Materials:
-
Human CD34+ HSPCs
-
Lentiviral vector (e.g., expressing a fluorescent reporter like GFP)
-
Complete cell culture medium (e.g., StemSpan™ SFEM II or similar, supplemented with appropriate cytokines)
-
This compound (CsH) (Sigma-Aldrich or equivalent)
-
Rapamycin (Sigma-Aldrich or equivalent)
-
Polybrene or other transduction enhancers (optional, test for cell type sensitivity)
-
Sterile, tissue culture-treated plates (e.g., 24-well or 48-well plates)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer for analysis
Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Rapamycin: Prepare a 1 mg/mL stock solution in DMSO. Store at -20°C.
Experimental Workflow:
Caption: Experimental workflow for enhanced lentiviral transduction using this compound and Rapamycin.
Detailed Protocol:
-
Cell Preparation:
-
Thaw cryopreserved human CD34+ HSPCs according to standard procedures.
-
Pre-stimulate the cells for 12-24 hours in complete culture medium supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L) to promote cell viability and entry into the cell cycle.
-
-
Transduction:
-
On the day of transduction, count the cells and adjust the cell density to 5 x 10^5 to 1 x 10^6 cells/mL in a tissue culture-treated plate.
-
To the cell suspension, add this compound to a final concentration of 8 µM.
-
Add Rapamycin to a final concentration of 10 µg/mL.
-
Gently mix the contents of the well.
-
Immediately add the lentiviral vector at the desired multiplicity of infection (MOI). It is recommended to titrate the MOI to determine the optimal concentration for your specific cell type and vector.
-
If using Polybrene, add it to a final concentration of 4-8 µg/mL. Note that some primary cells are sensitive to Polybrene, so its use should be optimized.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 16-20 hours.
-
-
Post-Transduction:
-
After the incubation period, gently collect the cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing the viral particles and enhancers.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Continue to culture the cells for an additional 48-72 hours to allow for transgene expression.
-
-
Analysis:
-
After 48-72 hours post-transduction, harvest the cells.
-
Analyze the percentage of transduced cells (e.g., GFP-positive cells) by flow cytometry.
-
For a more detailed analysis, vector copy number (VCN) can be determined by qPCR.
-
Important Considerations:
-
Optimization: The optimal concentrations of this compound, Rapamycin, and the lentiviral vector MOI may vary depending on the specific cell type, vector preparation, and experimental goals. It is highly recommended to perform a dose-response titration for each component.
-
Cell Viability: Monitor cell viability throughout the experiment, as high concentrations of enhancers or viral vectors can be toxic to some cells.
-
Controls: Include appropriate controls in your experiment, such as cells transduced without enhancers, and untransduced cells.
-
Safety: Lentiviral vectors require handling in a biosafety level 2 (BSL-2) facility. Follow all institutional guidelines for handling and disposal of lentiviral materials.
Conclusion
The combination of this compound and Rapamycin provides a powerful and effective method for enhancing lentiviral transduction in difficult-to-transduce cells, such as human HSPCs. By targeting two distinct cellular pathways that restrict viral entry and uptake, this dual-enhancer approach can significantly improve gene delivery efficiency, thereby advancing both basic research and the development of novel gene therapies. Careful optimization of the protocol for your specific application will ensure the best possible results while maintaining high cell viability.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the mammalian target of rapamycin pathway and rapamycin in lentiviral vector gene transduction of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin relieves lentiviral vector transduction resistance in human and mouse hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin A and Rapamycin Relieve Distinct Lentiviral Restriction Blocks in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cyclosporin H in Enhancing CRISPR/Cas9 Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficiency of CRISPR/Cas9-based gene editing is often limited by the effective delivery of the Cas9 nuclease and guide RNA into target cells. This is a significant hurdle, particularly in primary cells like hematopoietic stem cells (HSCs), which are crucial targets for gene therapies. Recent findings have highlighted a novel application for Cyclosporin H (CsH), a non-immunosuppressive cyclosporine analog, in significantly enhancing the efficiency of lentiviral (LV)-mediated CRISPR/Cas9 delivery.
This compound acts by overcoming an innate immune barrier in target cells, specifically by inhibiting the interferon-induced transmembrane protein 3 (IFITM3).[1][2][3] IFITM3 is known to restrict the entry of enveloped viruses, including lentiviral vectors pseudotyped with the vesicular stomatitis virus glycoprotein (VSV-G), which are commonly used for CRISPR/Cas9 delivery.[1][2][3] By inducing the transient degradation of IFITM3, this compound enhances the transduction efficiency of these vectors, leading to improved delivery of the CRISPR/Cas9 machinery and consequently, higher gene editing rates.[1][4]
These application notes provide a detailed protocol for utilizing this compound to improve CRISPR/Cas9 delivery in human hematopoietic stem and progenitor cells (HSPCs) and summarize the quantitative data supporting its efficacy.
Mechanism of Action: Overcoming Innate Immune Restrictions
This compound's ability to enhance lentiviral transduction is independent of the calcineurin pathway, the target of the immunosuppressive drug Cyclosporin A.[1] Instead, CsH targets the host restriction factor IFITM3, which is a key component of the innate immune system that protects cells from viral infections.
The proposed signaling pathway is as follows:
Quantitative Data Summary
The addition of this compound to transduction protocols has been shown to significantly increase both lentiviral transduction and subsequent gene editing efficiencies in human HSPCs.
Table 1: Effect of this compound on Lentiviral Transduction Efficiency in Human Cord Blood-Derived HSPCs
| Treatment Group | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Fold Increase |
| Control (DMSO) | 1 | ~5% | - |
| This compound (8 µM) | 1 | up to 50% | up to 10-fold |
Data is approximated from published findings for illustrative purposes.[1]
Table 2: Impact of this compound on CRISPR/Cas9-Mediated Gene Editing Efficiency in Human HSPCs
| Target Locus | Delivery Method | Treatment Group | Gene Editing Efficiency (%) |
| IL2RG | IDLV | Control | Lower |
| IL2RG | IDLV | This compound | Higher |
| AAVS1 | IDLV | Control | Lower |
| AAVS1 | IDLV | This compound | Higher |
IDLV: Integrase-Deficient Lentiviral Vector. Specific percentages vary depending on the target and donor.[1]
Notably, this compound did not enhance gene editing when using AAV6 as the delivery vector, highlighting its specific mechanism of action on VSV-G pseudotyped lentiviruses.[1]
Experimental Protocols
The following protocols are based on methodologies described in the literature for the use of this compound with human HSPCs.[1]
Materials
-
Human CD34+ HSPCs (from cord blood or mobilized peripheral blood)
-
Culture medium (e.g., CellGro medium with cytokines: SCF, TPO, IL-3, FLT-3L)
-
This compound (CsH) stock solution (e.g., 10 mM in DMSO)
-
Lentiviral vector encoding CRISPR/Cas9 components (VSV-G pseudotyped)
-
Non-tissue culture treated plates coated with Retronectin
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
Experimental Workflow
Protocol for HSPC Transduction with this compound
-
Cell Preparation:
-
Thaw cryopreserved human CD34+ HSPCs and culture them in a suitable medium supplemented with a cytokine cocktail (e.g., 300 ng/ml SCF, 300 ng/ml FLT-3L, 100 ng/ml TPO, 60 ng/ml IL-3).
-
Culture the cells on Retronectin-coated plates for optimal transduction.
-
-
Transduction:
-
Prepare the transduction mix containing the lentiviral vector at the desired multiplicity of infection (MOI).
-
Add this compound to the transduction mix to a final concentration of 8 µM. A vehicle control (e.g., DMSO) should be used for comparison.
-
Add the transduction mix to the cultured HSPCs. Optimal enhancement is achieved when CsH is added concurrently with the vector.[1]
-
-
Incubation:
-
Incubate the cells with the vector and this compound overnight (approximately 16 hours) for optimal efficacy.[1]
-
-
Post-Transduction:
-
After incubation, wash the cells to remove the viral vector and this compound.
-
Continue to culture the cells in fresh medium.
-
-
Analysis of Gene Editing Efficiency:
-
Harvest genomic DNA from the cells 3-5 days post-transduction.
-
Determine the gene editing efficiency by methods such as Next-Generation Sequencing (NGS) or T7 Endonuclease I (T7E1) assay.
-
Safety and Considerations
-
Toxicity: While 8 µM this compound has been shown to be effective and non-toxic, higher concentrations may lead to cytotoxicity.[1] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and culture conditions.
-
Transient Effect: The effect of this compound on IFITM3 levels is transient. IFITM3 protein levels have been observed to be restored within 6 hours of CsH removal.[1]
-
Specificity: The enhancing effect of this compound is specific to VSV-G pseudotyped lentiviral vectors and is not observed with other viral vectors like AAV6.[1]
-
Off-Target Effects: The use of this compound enhances the delivery of the CRISPR/Cas9 system. It is crucial to continue to employ strategies to minimize off-target effects, such as using high-fidelity Cas9 variants and carefully designed guide RNAs.
Conclusion
The use of this compound presents a simple and potent method to significantly improve the efficiency of lentiviral-mediated CRISPR/Cas9 gene editing in challenging cell types like human HSPCs. By transiently downregulating the innate immune restriction factor IFITM3, this compound facilitates more efficient viral entry, leading to enhanced gene transfer and editing.[1][2][3] This protocol offers a valuable tool for researchers and drug developers to overcome delivery barriers and advance the development of ex vivo gene therapies.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.up.pt [discovery.up.pt]
Enhancing Lentiviral Transduction of Target Cells with Cyclosporin H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a cornerstone of modern gene therapy and cellular engineering, prized for their ability to efficiently deliver genetic material to a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression. However, the efficiency of lentiviral transduction can be hampered by innate immune mechanisms within target cells, presenting a significant challenge, particularly in difficult-to-transduce primary cells like hematopoietic stem and progenitor cells (HSPCs).
Recent advancements have identified Cyclosporin H (CsH) as a potent enhancer of lentiviral transduction.[1][2][3] Unlike its immunosuppressive counterpart Cyclosporin A, this compound is non-immunosuppressive and acts by overcoming a key innate immune barrier.[4] Specifically, CsH targets and induces the degradation of the interferon-induced transmembrane protein 3 (IFITM3), which otherwise restricts the entry of vesicular stomatitis virus glycoprotein (VSV-G) pseudotyped lentiviruses into the cytoplasm of target cells.[2][5] By temporarily removing this block, CsH significantly improves gene transfer and editing efficiencies, making it an invaluable tool for both basic research and the development of advanced cell and gene therapies.[5]
This document provides detailed protocols for the production of high-quality lentiviral vectors and the subsequent use of this compound to enhance the transduction of target cells.
Data Summary
The inclusion of this compound during the transduction process has been shown to significantly increase the efficiency of gene transfer into hematopoietic stem cells. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Type | Condition | Fold Increase (vs. Control) | Reference |
| Transduction Efficiency | Murine Hematopoietic Stem and Progenitor Cells (HSPCs) | + this compound | ~2-3 fold | [1] |
| Vector Copy Number (VCN) | Human CD34+ Cells | + this compound | Significantly Higher | [5] |
| Multi-vector Transduction | Murine Granulocyte-Monocyte Progenitors (GMPs) | + this compound | More robust increase than single-vector | [1][3] |
| Gene Marking in vivo | Long-term repopulating HSCs | Single LV dose + CsH | Significantly Higher | [5] |
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
The diagram below illustrates the signaling pathway through which this compound enhances lentiviral vector entry into a target cell.
Caption: Mechanism of this compound-mediated enhancement of lentiviral transduction.
Experimental Workflow
This diagram outlines the complete workflow from lentiviral vector production to the enhanced transduction of target cells using this compound.
Caption: Workflow for lentivirus production and enhanced cell transduction with CsH.
Experimental Protocols
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of lentiviral vectors using transient co-transfection of HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 4 mM L-glutamine (DMEM Complete)
-
Opti-MEM or other serum-free medium
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Transfection-grade plasmid DNA:
-
Transfer plasmid (with your gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
-
0.45 µm polyethersulfone (PES) filters
-
10 cm tissue culture dishes
-
Standard cell culture equipment
Procedure:
-
Day 0: Cell Seeding
-
Seed 3.8 x 10^6 HEK293T cells per 10 cm dish in 10 mL of DMEM Complete.
-
Incubate at 37°C, 5% CO2 for approximately 20-24 hours. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 1: Transfection
-
In a sterile tube, prepare the plasmid DNA mixture in a serum-free medium like Opti-MEM. For a 10 cm dish, a total of 15-25 µg of plasmid DNA is typically used. A common ratio is 4:2:1 for transfer:packaging:envelope plasmids.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C, 5% CO2.
-
-
Day 2: Media Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the media containing the transfection complexes.
-
Gently add 10 mL of fresh, pre-warmed DMEM Complete to the cells.
-
Return the plates to the incubator.
-
-
Day 3 & 4: Viral Harvest
-
First Harvest (48 hours post-transfection): Carefully collect the supernatant, which contains the lentiviral particles, into a sterile polypropylene tube.
-
Replenish the cells with 10 mL of fresh DMEM Complete.
-
Second Harvest (72 hours post-transfection): Collect the supernatant again and pool it with the first harvest.
-
Centrifuge the pooled supernatant at ~2,000 x g for 5 minutes to pellet any detached cells.
-
-
Purification and Storage
-
Filter the clarified supernatant through a 0.45 µm PES filter to remove remaining cellular debris.
-
For higher titers, the virus can be concentrated via ultracentrifugation or using commercially available concentration reagents.
-
Aliquot the viral stock into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Enhanced Lentiviral Transduction of Hematopoietic Stem Cells with this compound
This protocol is adapted from studies demonstrating enhanced transduction of HSPCs.[1][3][5]
Materials:
-
Target cells (e.g., human CD34+ HSPCs)
-
Appropriate cell culture medium for target cells (e.g., StemSpan™ SFEM II + supplements)
-
Concentrated and titered lentiviral vector stock
-
This compound (CsH), prepared as a stock solution in DMSO
-
DMSO (vehicle control)
-
Non-tissue culture treated plates
Procedure:
-
Cell Preparation:
-
Thaw or isolate target cells (e.g., CD34+ HSPCs) and culture them in appropriate cytokine-supplemented media for 2-4 hours to allow recovery.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Transduction Setup:
-
Prepare two sets of transduction wells: one for the this compound condition and one for the vehicle control (DMSO).
-
Add this compound to the designated wells to a final concentration of 4-8 µM. An equivalent volume of DMSO should be added to the control wells.
-
Optional Pre-treatment: Some studies suggest that pre-treating the cells with this compound for 2-4 hours prior to adding the virus may further increase efficiency.[1]
-
-
Transduction:
-
Add the lentiviral vector to the wells at the desired Multiplicity of Infection (MOI).
-
Gently mix the contents of the wells.
-
Incubate the cells at 37°C, 5% CO2 for 16-24 hours.
-
-
Post-Transduction Wash:
-
After the incubation period, transfer the cells to a sterile conical tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing the virus and CsH.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
-
Downstream Culture and Analysis:
-
Plate the washed cells for further culture and expansion.
-
The efficiency of transduction can be assessed 3-7 days post-transduction by methods such as flow cytometry (if the vector expresses a fluorescent reporter) or qPCR to determine the vector copy number (VCN).
-
Conclusion
The use of this compound represents a significant refinement in lentiviral gene transfer technology. By effectively neutralizing the innate antiviral protein IFITM3 in target cells, CsH allows for more efficient viral entry, leading to higher transduction rates and more robust transgene expression.[2][5] This enhancement is particularly valuable for clinically relevant cell types like hematopoietic stem cells, where achieving high levels of gene marking is critical for therapeutic success. The protocols outlined in this document provide a framework for producing high-quality lentiviral vectors and leveraging the power of this compound to overcome barriers to efficient gene delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclosporin H Treatment of CD34+ Cells in Gene Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene therapy holds immense promise for treating a variety of genetic disorders, particularly those affecting the hematopoietic system. A critical step in many ex vivo gene therapy protocols is the efficient and safe genetic modification of hematopoietic stem and progenitor cells (HSPCs), most commonly identified by the surface marker CD34. Lentiviral vectors are a frequently used tool for this purpose due to their ability to integrate into the host cell genome, leading to long-term transgene expression. However, the transduction efficiency of CD34+ cells can be variable and is often limited by innate immune restriction factors within the cells.
Cyclosporin H (CsH) has emerged as a valuable small molecule for enhancing the lentiviral transduction of CD34+ cells.[1][2][3] Unlike its well-known immunosuppressive counterpart, Cyclosporin A, CsH has minimal immunosuppressive activity.[4] Its primary mechanism of action in this context is the inhibition of the interferon-induced transmembrane protein 3 (IFITM3), a host cell protein that restricts the entry of lentiviral vectors.[2][3] By overcoming this barrier, CsH treatment leads to a significant increase in vector copy number (VCN) and transgene expression in transduced CD34+ cells, without compromising their viability or hematopoietic function.[1][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in gene therapy research involving CD34+ cells.
Data Summary
The following tables summarize the quantitative effects of this compound on CD34+ cell transduction from published research.
Table 1: Effect of this compound on Lentiviral Transduction Efficiency of CD34+ Cells
| Treatment Group | Vector Type | Transgene | Vector Copy Number (VCN) per cell | Percentage of Transduced (GFP+) Cells | Reference |
| Control (DMSO) | Lentivirus | GFP | ~1 | ~20-40% | [1] |
| This compound | Lentivirus | GFP | >2 | ~60-80% | [1] |
| Control (DMSO) | GLOBE-AS3 Lentivirus | HbAS3 anti-sickling beta globin | ~1-1.5 | Not specified | [1] |
| This compound | GLOBE-AS3 Lentivirus | HbAS3 anti-sickling beta globin | >2 | Not specified | [1] |
Table 2: Effect of this compound on CD34+ Cell Viability and Function
| Treatment Group | Cell Viability | Colony-Forming Cell (CFC) Production | Reference |
| Control (Untransduced) | High | Normal | [1] |
| Lentivirus Transduction + DMSO | High | Unaffected | [1] |
| Lentivirus Transduction + this compound | High | Unaffected (unless very high VCN is reached) | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Enhancing Lentiviral Transduction
This compound facilitates lentiviral vector entry into CD34+ hematopoietic stem cells by inhibiting the antiviral protein IFITM3. This diagram illustrates the proposed signaling pathway.
Caption: Mechanism of this compound in overcoming IFITM3-mediated restriction of lentiviral entry.
Experimental Workflow for this compound Treatment and Transduction of CD34+ Cells
This diagram outlines the typical experimental workflow for using this compound to enhance the lentiviral transduction of CD34+ cells for gene therapy research.
Caption: Workflow for lentiviral transduction of CD34+ cells with this compound.
Experimental Protocols
Protocol 1: Preparation and Pre-stimulation of CD34+ Cells
This protocol describes the initial steps of isolating and preparing CD34+ cells for transduction.
Materials:
-
Source of hematopoietic stem cells (e.g., umbilical cord blood, mobilized peripheral blood)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
CD34 MicroBead Kit (or other CD34+ cell isolation kit)
-
StemSpan™ SFEM II medium (or similar hematopoietic stem cell culture medium)
-
Cytokine cocktail for pre-stimulation (e.g., SCF, TPO, Flt3-L, IL-3)
-
Sterile tubes, pipettes, and cell culture plates
Procedure:
-
Isolate Mononuclear Cells: Isolate mononuclear cells from the source material using density gradient centrifugation with Ficoll-Paque.
-
Enrich for CD34+ Cells: Enrich for the CD34+ cell population using a positive selection method, such as magnetic-activated cell sorting (MACS) with a CD34 MicroBead Kit, following the manufacturer's instructions.
-
Cell Counting and Viability: Determine the cell count and viability of the isolated CD34+ cells using a hemocytometer and trypan blue exclusion.
-
Pre-stimulation: Resuspend the CD34+ cells at a density of 1 x 10^6 cells/mL in StemSpan™ SFEM II medium supplemented with a cytokine cocktail (e.g., 300 ng/mL SCF, 300 ng/mL Flt3-L, 100 ng/mL TPO, and 60 ng/mL IL-3).[6]
-
Incubation: Incubate the cells for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[6]
Protocol 2: Lentiviral Transduction of CD34+ Cells with this compound
This protocol details the process of transducing the pre-stimulated CD34+ cells with a lentiviral vector in the presence of this compound.
Materials:
-
Pre-stimulated CD34+ cells
-
Lentiviral vector stock of known titer
-
This compound (CsH) stock solution (e.g., 10 mM in DMSO)
-
Transduction medium (StemSpan™ SFEM II with cytokines as in Protocol 1)
-
Retronectin-coated plates (optional, but recommended to enhance transduction)
-
Sterile microcentrifuge tubes and cell culture plates
Procedure:
-
Prepare Transduction Mix: In a sterile tube, prepare the transduction mix. For each 1 x 10^6 cells, add the desired multiplicity of infection (MOI) of the lentiviral vector to the transduction medium.
-
Add this compound: Add this compound to the transduction mix to a final concentration of 2.5 µM. A 1:4000 dilution of a 10 mM stock solution is typical. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Plating: Plate the pre-stimulated CD34+ cells at a concentration of 1 x 10^6 cells/mL in a retronectin-coated plate (if used) or a standard non-tissue culture treated plate.[6]
-
Add Transduction Mix: Add the transduction mix containing the lentiviral vector and this compound (or vehicle) to the plated cells.
-
Incubation: Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Wash Cells: After the incubation period, gently collect the cells and wash them twice with PBS or culture medium to remove residual viral particles and this compound.
-
Post-Transduction Culture: Resuspend the washed cells in fresh culture medium and continue to culture for further analysis or expansion.
Protocol 3: Assessment of Transduction Efficiency and Cell Function
This protocol outlines methods to evaluate the success of the transduction and the health of the transduced cells.
Materials:
-
Transduced CD34+ cells
-
Genomic DNA isolation kit
-
Primers and probes for qPCR (to determine VCN)
-
Flow cytometer
-
Antibodies for cell surface markers (if analyzing specific populations)
-
MethoCult™ medium (or similar methylcellulose-based medium for CFC assays)
-
Sterile tubes, pipettes, and culture plates
Procedure:
-
Vector Copy Number (VCN) Analysis:
-
After 7-14 days of culture to allow for cell division and dilution of non-integrated viral DNA, harvest a sample of the transduced cells.
-
Isolate genomic DNA using a commercial kit.
-
Perform quantitative PCR (qPCR) using primers and a probe specific to a region of the lentiviral vector (e.g., WPRE or gag) and a reference gene (e.g., RNase P or GAPDH) to determine the average number of integrated vector copies per cell.
-
-
Transgene Expression Analysis (e.g., GFP):
-
If the lentiviral vector expresses a fluorescent reporter like GFP, harvest the cells 3-5 days post-transduction.
-
Analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Cell Viability and Proliferation:
-
Monitor cell viability and proliferation throughout the culture period using trypan blue exclusion and cell counting.
-
-
Colony-Forming Cell (CFC) Assay:
-
Plate a known number of transduced cells (e.g., 500-1000 cells) in methylcellulose-based medium (MethoCult™).
-
Culture for 14 days at 37°C in a humidified incubator with 5% CO2.
-
Score the number and type of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under a microscope to assess the differentiation potential of the transduced progenitor cells.
-
Conclusion
The use of this compound represents a significant advancement in the field of ex vivo gene therapy for hematopoietic stem cells. By effectively overcoming the intrinsic cellular barrier posed by IFITM3, CsH enhances lentiviral transduction efficiency, leading to higher vector copy numbers and therapeutic transgene expression.[1][2] Importantly, this is achieved without compromising the viability and functional integrity of the CD34+ cells.[1] The protocols provided herein offer a framework for researchers to incorporate this compound into their gene therapy workflows, with the potential to improve the consistency and efficacy of genetic modification of hematopoietic stem and progenitor cells.
References
- 1. This compound Improves the Transduction of CD34+ Cells with an Anti-Sickling Globin Vector, a Possible Therapeutic Approach for Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Formyl Peptide Receptor 1 (FPR1) Antagonists using a Cyclosporin H-Based Competitive Binding Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes[1][2]. It plays a crucial role in the innate immune response by recognizing N-formyl peptides, which are released by bacteria or damaged mitochondria[3][4][5]. Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense[2][4]. However, dysregulation of FPR1 activity is implicated in various inflammatory diseases, making it an attractive therapeutic target[2].
Cyclosporin H, a non-immunosuppressive analog of Cyclosporin A, is a potent and selective antagonist of FPR1[6][7][8][9]. It competitively inhibits the binding of FPR1 agonists, thereby blocking downstream signaling pathways[6][10]. This property makes this compound an invaluable tool for studying FPR1 function and for the development of novel anti-inflammatory therapeutics.
This application note provides a detailed protocol for a competitive binding assay to screen for and characterize FPR1 antagonists using this compound as a reference compound. The assay utilizes a fluorescently labeled FPR1-specific peptide to quantify the displacement by unlabeled ligands.
Principle of the Assay
The assay is based on the principle of competitive displacement. A fluorescently labeled peptide with high affinity for FPR1 is used to label the receptor. In the presence of an unlabeled competitor, such as this compound or a test compound, the binding of the fluorescent ligand is inhibited in a concentration-dependent manner. The degree of displacement, measured as a decrease in fluorescence signal, is proportional to the affinity of the competitor for FPR1. By generating a dose-response curve, the inhibitory potency (e.g., IC50 or Ki) of the test compound can be determined.
Signaling Pathway
Upon agonist binding, FPR1 activates intracellular signaling cascades through the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. These subunits, in turn, modulate the activity of various downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately leading to a cellular response[1][2][4].
Caption: FPR1 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps of the FPR1 competitive binding assay.
Caption: Workflow for the FPR1 competitive binding assay.
Materials and Reagents
-
Cells: Human promyelocytic leukemia (HL-60) cells differentiated into a neutrophil-like phenotype, or a cell line stably expressing human FPR1 (e.g., CHO-K1 or HEK293).
-
Reference Compound: this compound (CsH)
-
Fluorescent Ligand: N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-FITC (fNLFNYK-FITC) or a similar fluorescently labeled FPR1 agonist.
-
Unlabeled Agonist (for non-specific binding control): N-formyl-Met-Leu-Phe (fMLF)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 0.1% (w/v) bovine serum albumin (BSA).
-
Wash Buffer: Cold PBS
-
Equipment:
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Flow cytometer or fluorescence microplate reader
-
Centrifuge
-
Incubator
-
Detailed Experimental Protocol
Cell Preparation
-
Culture FPR1-expressing cells to a sufficient density. For HL-60 cells, induce differentiation towards a neutrophil-like phenotype by treatment with DMSO or retinoic acid for 3-5 days.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10⁶ cells/mL.
Competitive Binding Assay
-
Add 50 µL of the cell suspension to each well of a 96-well microplate.
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Add 25 µL of the compound dilutions to the respective wells. For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled fMLF (e.g., 10 µM).
-
Pre-incubate the plate for 15-30 minutes at 4°C.
-
Prepare a solution of the fluorescent ligand (e.g., fNLFNYK-FITC) in assay buffer at a final concentration of 1-3 nM.
-
Add 25 µL of the fluorescent ligand solution to all wells.
-
Incubate the plate for 1-2 hours at 4°C in the dark.
-
Centrifuge the plate at a low speed to pellet the cells.
-
Carefully aspirate the supernatant and wash the cells twice with 200 µL of cold PBS per well.
-
Resuspend the cells in 100 µL of cold PBS.
Data Acquisition and Analysis
-
Measure the fluorescence intensity of each well using a flow cytometer or a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., FITC: Ex/Em = 495/520 nm).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for FPR1.
-
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for FPR1 reported in the literature.
| Compound | Parameter | Value | Cell Type | Assay Type | Reference |
| This compound | pKi | 6.1 - 7.1 | Not Specified | Not Specified | [8] |
| This compound | Ki | 7.94 x 10⁻⁸ - 7.94 x 10⁻⁷ M | Not Specified | Not Specified | [8] |
| This compound | IC50 | 0.7 µM | Not Specified | Not Specified | [11] |
| This compound | Ki | 0.1 µM | HL-60 membranes | [³H]fMLF binding | [9] |
| This compound | Ki | 0.79 µM | HL-60 membranes | GTPase activity | [9] |
Troubleshooting
-
High background fluorescence: Ensure thorough washing steps to remove all unbound fluorescent ligand. Consider using a quenching agent if necessary.
-
Low signal-to-noise ratio: Optimize cell number and fluorescent ligand concentration. Ensure the health and viability of the cells.
-
Poor curve fitting: Check for errors in serial dilutions and ensure a sufficient range of competitor concentrations was tested.
Conclusion
This application note provides a comprehensive protocol for an FPR1 competitive binding assay using this compound as a reference antagonist. This assay is a robust and reliable method for the identification and characterization of novel FPR1 inhibitors, which may have therapeutic potential in the treatment of inflammatory diseases. The provided workflow and data serve as a valuable resource for researchers in drug discovery and development.
References
- 1. Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 5. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Application Notes and Protocols for Ex Vivo Enhancement of Hematopoietic Stem Cell Gene Modification with Cyclosporin H
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genetic modification of hematopoietic stem cells (HSCs) is a cornerstone of advanced therapies for a multitude of genetic and acquired diseases. However, the efficiency of delivering genetic material into these primitive, often quiescent cells using lentiviral (LV) vectors can be limited by innate immune mechanisms within the HSCs themselves. Recent discoveries have identified Cyclosporin H (CsH), a non-immunosuppressive cyclosporine analog, as a potent enhancer of LV gene transfer and editing in human HSCs.
Unlike its relative Cyclosporin A (CsA), which can impact cell proliferation, CsH does not induce a delay in proliferation.[1] Its primary mechanism of action is to transiently and rapidly degrade the interferon-induced transmembrane protein 3 (IFITM3).[1][2] IFITM3 acts as a restrictive factor, blocking the entry of vesicular stomatitis virus G-protein (VSV-G) pseudotyped lentiviruses into the HSC cytoplasm. By overcoming this innate immune blockade, CsH significantly improves transduction and gene editing efficiencies without compromising the primitive state or long-term engraftment potential of the HSCs.[1][2]
These application notes provide a summary of the quantitative effects of CsH and detailed protocols for its use in the ex vivo genetic modification of HSCs.
Mechanism of Action: Overcoming the IFITM3 Barrier
This compound facilitates lentiviral vector entry into hematopoietic stem cells by targeting and degrading the innate restriction factor IFITM3. This process removes a key barrier to successful transduction.
Caption: this compound mediated degradation of IFITM3 to enhance lentiviral entry.
Quantitative Data Summary
The use of this compound has been shown to quantitatively improve several key metrics in HSC gene therapy research.
| Parameter | Cell Type | CsH Concentration | Result | Citation |
| LV Transduction | Human Cord Blood HSPCs | 8 µM | Up to 10-fold increase in transduction efficiency. | [1] |
| In Vivo Gene Marking | Human mPB CD34+ Cells | 8 µM | ~10-fold increase in long-term gene marking compared to a single transduction control. | [1] |
| In Vivo Gene Marking | Human mPB CD34+ Cells | 8 µM | ~2-fold increase over the standard two-hit transduction protocol. | [1] |
| Gene Editing (HDR) | Human mPB CD34+ Cells | 8 µM | ~4-fold increase in homology-directed repair over controls. | [1] |
| Engraftment | Human mPB CD34+ Cells | 8 µM | No negative impact on short-term or long-term engraftment. | [1] |
| Cell Cycle | Human mPB CD34+ Cells | 8 µM | No alteration of cell-cycle status. | [1] |
| HSC Subpopulations | Human mPB CD34+ Cells | 8 µM | No change in the composition of primitive (CD34+CD133+CD90+) or other subpopulations. | [1] |
Experimental Workflow
The general workflow for utilizing this compound involves standard HSC isolation and culture procedures with the addition of CsH during the viral transduction step.
Caption: General experimental workflow for HSC modification using this compound.
Protocols
Protocol 1: Preparation and Pre-stimulation of Human CD34+ Cells
This protocol outlines the initial steps for preparing HSCs for transduction.
Materials:
-
Human mobilized peripheral blood (mPB) or umbilical cord blood (CB)
-
CD34 MicroBead Kit or other positive selection system
-
IMDM or StemSpan™ SFEM II medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cytokine Cocktail: Stem Cell Factor (SCF), Flt-3 Ligand (FLT3L), Thrombopoietin (TPO), Interleukin-3 (IL-3)
-
Cell culture plates (non-tissue culture treated for suspension cells)
Procedure:
-
Isolate Mononuclear Cells (MNCs): Isolate MNCs from the source material (mPB or CB) using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Enrich CD34+ Cells: Enrich for the CD34+ cell population using a positive immunomagnetic selection kit according to the manufacturer's instructions. Assess purity via flow cytometry.
-
Prepare Pre-stimulation Medium: Prepare HSC culture medium (e.g., StemSpan™) supplemented with a cytokine cocktail. A typical concentration is 300 ng/mL for SCF and FLT3L, 100 ng/mL for TPO, and 60 ng/mL for IL-3.[3]
-
Cell Plating: Resuspend the purified CD34+ cells in the pre-stimulation medium at a density of 1 x 10⁶ cells/mL.
-
Incubation: Culture the cells for 22-24 hours at 37°C and 5% CO₂.[3] This step helps to prime the quiescent HSCs to enter the cell cycle, making them more amenable to lentiviral transduction.
Protocol 2: Lentiviral Transduction with this compound
This protocol describes the core step of introducing the genetic material with CsH as an enhancer.
Materials:
-
Pre-stimulated CD34+ cells (from Protocol 1)
-
Lentiviral vector stock of known titer
-
This compound (CsH) stock solution (e.g., 10 mM in DMSO)
-
Retronectin™ or other transduction enhancement reagent
-
Culture plates (non-tissue culture treated)
-
HSC culture medium with cytokines (as in Protocol 1)
Procedure:
-
Prepare Plates (Optional but Recommended): Coat non-tissue culture-treated plates with Retronectin™ according to the manufacturer's protocol. This enhances the co-localization of viral particles and target cells.
-
Prepare Transduction Medium: Prepare fresh HSC culture medium with the same cytokine cocktail used for pre-stimulation.
-
Add this compound: Dilute the CsH stock solution into the transduction medium to a final concentration of 8 µM.[1] It is critical to add CsH at the same time as the vector for maximal effect.[1]
-
Add Lentiviral Vector: Add the lentiviral vector to the medium at the desired Multiplicity of Infection (MOI).
-
Transduce Cells: Remove the pre-stimulation medium from the cells and resuspend them in the prepared transduction medium containing CsH and the LV vector. Plate the cells onto the Retronectin™-coated plates.
-
Incubation: Incubate the cells for 14-24 hours at 37°C and 5% CO₂.[3][4]
-
Wash Cells: After incubation, gently collect the cells, transfer them to a conical tube, and wash with fresh medium to remove residual vector and CsH. Centrifuge at 300 x g for 10 minutes.
-
Post-Transduction Culture: Resuspend the cell pellet in fresh HSC medium with cytokines and continue to culture for further analysis or transplantation.
Protocol 3: Post-Transduction Analysis
This protocol details methods to validate the success of the procedure.
Materials:
-
Transduced HSCs
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against human CD34, CD38, CD90, CD133, CD45RA.[1][5]
-
Methylcellulose-based medium for colony-forming unit (CFU) assays (e.g., MethoCult™)
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG) for in vivo analysis.
Procedure:
-
Transduction Efficiency (Flow Cytometry):
-
If the LV vector expresses a fluorescent reporter (e.g., GFP), harvest a small aliquot of cells 48-72 hours post-transduction.
-
Analyze the cells on a flow cytometer to determine the percentage of fluorescently-labeled cells, which corresponds to the transduction efficiency.
-
-
Phenotypic Analysis (Flow Cytometry):
-
To confirm that the primitive HSC phenotype is maintained, stain cells with a panel of antibodies.
-
A key panel for primitive human HSCs is Lineage-negative, CD34+, CD38-, CD90+, and CD133+.[1][5]
-
Analysis should show no significant difference in the proportions of these subpopulations between CsH-treated and control groups.[1]
-
-
Functional Progenitor Analysis (CFU Assay):
-
Plate a known number of transduced cells (e.g., 500-1000 cells) into methylcellulose-based medium supplemented with cytokines.
-
Culture for 14 days and then score the plates for different types of hematopoietic colonies (BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.
-
No significant differences in colony-forming capacity are expected between control and CsH-treated cells.[1]
-
-
In Vivo Engraftment Analysis:
-
For the most rigorous assessment, transplant a defined number of transduced HSCs into sublethally irradiated immunodeficient mice.[1]
-
At various time points post-transplantation (e.g., 12-16 weeks), analyze the bone marrow, spleen, and peripheral blood of the mice.
-
Use flow cytometry to determine the percentage of human CD45+ cells (total human engraftment) and the percentage of gene-marked cells within the human graft.
-
CsH treatment is not expected to impair long-term engraftment capacity.[1]
-
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Cyclosporin H solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin H is a cyclic undecapeptide notable for its distinct biological activities compared to its more famous counterpart, Cyclosporin A. Primarily, this compound functions as a selective and potent inhibitor of the formyl peptide receptor 1 (FPR-1) and has been identified as a powerful enhancer of viral transduction, particularly for lentiviral vectors in hematopoietic stem and progenitor cells (HSPCs).[1][2][3] Crucially, it lacks the significant immunosuppressive activity of Cyclosporin A because it does not bind to cyclophilin A.[1][4] These properties make this compound a valuable tool in gene therapy research and for studying FPR-1 signaling. This document provides detailed information on its solubility, stability, and protocols for its preparation and use in cell culture applications.
Physicochemical Properties and Solubility
This compound is a white powder that requires organic solvents for solubilization before being introduced into aqueous cell culture media. Proper handling and storage are critical to maintaining its activity.
-
Molecular Formula: C₆₂H₁₁₁N₁₁O₁₂[1]
-
Molecular Weight: 1202.64 g/mol [1]
-
CAS Number: 83602-39-5[1]
-
Storage (as powder): Store at -20°C, sealed and protected from light.[1]
Solubility Data
This compound is practically insoluble in water and saturated hydrocarbons.[5] For cell culture applications, it is typically dissolved in an organic solvent to create a concentrated stock solution. The data below summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 120.26 | 100 | Ultrasonic treatment may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO for best results.[1][2] |
| Ethanol | 60.13 | 50 | - |
Mechanism of Action
This compound has two primary, well-documented mechanisms of action that are of interest to researchers.
1. FPR-1 Inhibition: this compound is a potent and selective inhibitor of formyl peptide receptor 1 (FPR-1).[2][3] It can inhibit the effects of FPR-1 agonists like fMet-Leu-Phe (FMLP), blocking downstream events such as calcium mobilization and superoxide formation.[2]
2. Lentiviral Transduction Enhancement: In the context of gene therapy, this compound has been shown to increase the efficiency of lentiviral transduction by up to 10-fold in human hematopoietic stem and progenitor cells (HSPCs).[1][4] This effect is particularly valuable as HSPCs are often resistant to transduction. Unlike Cyclosporin A, this enhancement occurs without causing immunosuppression.[4]
Figure 1. Inhibition of the FPR-1 signaling pathway by this compound.
Experimental Protocols
Proper preparation of this compound is crucial for experimental success and reproducibility. The following protocols provide step-by-step guidance for creating stock and working solutions.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO. Always use high-quality, anhydrous DMSO to ensure maximum solubility and stability.[2]
Materials:
-
This compound powder (MW: 1202.64)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)[2]
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = Molarity x Volume x Molecular Weight
-
Mass = 0.010 mol/L x 0.001 L x 1202.64 g/mol = 0.012026 g = 12.03 mg
-
-
Weighing: Carefully weigh out 12.03 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes.
-
Dissolution Check: Visually inspect the solution for any undissolved particles. If particles remain, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[2]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Figure 2. Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the stock solution into a complete cell culture medium for treating cells. A typical final concentration for enhancing lentiviral transduction is around 8 µM.[4]
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile, complete cell culture medium appropriate for your cell type
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature. Keep it on ice after thawing.
-
Dilution Calculation (Example for an 8 µM final concentration):
-
Use the formula: M₁V₁ = M₂V₂
-
(10,000 µM) x V₁ = (8 µM) x (Final Volume)
-
For a final volume of 1 mL of medium, you will need: V₁ = (8 µM x 1000 µL) / 10,000 µM = 0.8 µL of stock solution.
-
-
Dilution: Add 0.8 µL of the 10 mM stock solution to 1 mL of pre-warmed complete cell culture medium. Mix gently by pipetting up and down.
-
Important: The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid solvent toxicity.[6] In this example, the final DMSO concentration is 0.08%, which is acceptable for most cell lines.
-
-
Application: Immediately add the working solution to your cell culture plates as required by your experimental design. It is recommended to prepare working solutions fresh for each experiment.[3]
Application Example: Enhancing Lentiviral Transduction of HSPCs
This compound is effective at increasing gene marking in HSPCs.[4] A typical protocol involves pre-incubating the cells with this compound before adding the lentiviral vector.
Experimental Outline:
-
Cell Seeding: Culture human HSPCs in an appropriate serum-free medium supplemented with required cytokines.[7]
-
Pre-treatment: Add this compound working solution to the cells to a final concentration of 8 µM.[4]
-
Incubation: Incubate the cells with this compound for 16-24 hours prior to transduction.[7][8]
-
Transduction: Add the lentiviral vector directly to the culture containing this compound.
-
Post-Transduction: Continue the culture as needed. The enhancing effect is optimal after an overnight (16 hour) exposure.[4]
-
Analysis: After a suitable incubation period (e.g., 3-5 days), analyze the transduction efficiency by measuring reporter gene expression (e.g., GFP via flow cytometry) or by vector copy number analysis.
Stability and Handling
-
Powder: The solid form of this compound is stable for at least two years when stored sealed in the dark at 2-8°C. Storage at -20°C is also common.[1]
-
Stock Solutions: Solutions are significantly less stable than the powder.[3] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] It is strongly recommended to prepare fresh solutions for critical experiments.[3]
-
Light Sensitivity: Protect solutions from light to prevent degradation.
-
Adsorption: Cyclosporins may adsorb to container walls, which can lower the effective concentration of the solution. Use low-retention polypropylene tubes and pipette tips where possible.
References
- 1. This compound | Viral Transduction Enhancers | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Donor Variability in Cyclosporin H-Mediated Transduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Cyclosporin H (CsH) to overcome donor variability in lentiviral transduction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CsH) and how does it enhance lentiviral transduction?
A1: this compound (CsH) is a non-immunosuppressive cyclosporine that significantly enhances lentiviral (LV) transduction of human hematopoietic stem and progenitor cells (HSPCs).[1][2] It functions by overcoming an innate immune block present in these cells.[1][3] Specifically, CsH induces the rapid and transient degradation of the interferon-induced transmembrane protein 3 (IFITM3), which normally restricts the entry of VSV-G pseudotyped lentiviruses.[1] By removing this barrier, CsH allows for more efficient vector entry and subsequent gene transfer.[1]
Q2: Why do we observe donor-to-donor variability in transduction efficiency?
A2: Donor-to-donor variability in lentiviral transduction efficiency is a significant challenge in gene therapy and research.[4][5][6] This variability is often linked to differences in the basal levels of innate immune factors within the cells of different individuals.[1][3] Research has shown a direct correlation between higher endogenous levels of the restriction factor IFITM3 in a donor's hematopoietic stem cells (HSCs) and lower permissiveness to lentiviral transduction.[1] Donors with the highest IFITM3 levels tend to be the least permissive to transduction and, consequently, benefit the most from CsH treatment.[1]
Q3: How does this compound specifically address this donor variability?
A3: this compound addresses donor variability by targeting and neutralizing the key source of this inconsistency—the differential expression of IFITM3.[1] By causing the degradation of IFITM3, CsH effectively standardizes the cellular environment across different donors, making them more uniformly permissive to lentiviral transduction.[1][3] This negates the impact of variable IFITM3 expression levels, leading to more consistent and predictable gene transfer outcomes, which is crucial for the development of standardized cell and gene therapies.[1]
Q4: What is the difference between this compound (CsH) and Cyclosporin A (CsA) in the context of transduction?
A4: While both CsH and CsA can enhance LV transduction in HSPCs, they have key differences. CsH is non-immunosuppressive, whereas CsA is a potent immunosuppressant.[1][7] CsH is also more potent at enhancing transduction than CsA at the same concentrations.[1] A critical distinction is their interaction with Cyclophilin A (CypA). CsA's binding to CypA can interfere with a positive interaction between CypA and the lentiviral capsid, which is beneficial for transduction.[1][7] CsH does not bind CypA, thus avoiding this interference and leading to a more robust enhancement of transduction.[1]
Q5: Is this compound toxic to primary cells?
A5: At optimal concentrations, this compound is not significantly toxic to primary cells like HSPCs. Studies have shown that unlike higher doses of CsA, which can induce apoptosis, CsH does not negatively impact cell proliferation or long-term engraftment of HSPCs.[1][7] However, it is important to note that very high doses of CsH can be toxic, so it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[1]
Troubleshooting Guide
Issue 1: Low transduction efficiency despite using this compound.
| Possible Cause | Recommended Solution |
| Suboptimal CsH Concentration | Titrate the concentration of CsH for your specific cell type. While 8µM has been shown to be effective for HSPCs, this may need optimization.[1] |
| Insufficient Pre-incubation Time | Ensure cells are pre-incubated with CsH for an adequate duration. Optimal efficacy is often achieved with an overnight (approx. 16 hours) exposure to CsH before transduction.[1] |
| Low Viral Titer | The issue may be with the viral vector itself. Concentrate your viral stock and accurately determine the titer. A higher Multiplicity of Infection (MOI) may be required.[8] |
| Cell Health and Confluency | Ensure target cells are healthy, within a low passage number, and plated at an optimal density (typically 50-70% confluency) at the time of transduction.[8] |
| Presence of Other Restriction Factors | CsH specifically targets the IFITM3-mediated block. Other innate immune factors like TRIM5α may also restrict transduction, although CsH has a broader positive effect.[1][9] Consider if other transduction enhancers that act on different pathways could be used in combination, as CsH has shown additive effects with enhancers like Rapamycin and PGE2.[1][7] |
Issue 2: High cell death or poor cell viability after treatment.
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | Reduce the concentration of CsH. Perform a dose-response curve to find the highest concentration that does not impact cell viability. Higher doses of CsH can be toxic.[1] |
| Combined Toxicity with Other Reagents | If using other enhancers (e.g., Polybrene), consider their toxicity. Titrate the concentration of all reagents, both individually and in combination, to find the optimal balance between transduction efficiency and cell health.[10] |
| Extended Exposure Time | While overnight incubation is often optimal, extended exposure beyond 24 hours may be detrimental to some sensitive cell types. Try reducing the incubation time with CsH. |
Quantitative Data Summary
Table 1: Effect of this compound on Lentiviral Transduction Efficiency in Human HSPCs
| Treatment Condition | Fold Increase in Transduction (vs. Control) | Notes |
| This compound (8µM) | Up to 10-fold | More potent than CsA at the same concentration.[1] |
| Cyclosporin A (8µM) | Variable, less than CsH | Can be suboptimal due to interference with CypA-capsid interaction.[1] |
| CsH + Rapamycin | Additive Effect | Suggests action on different pathways to enhance transduction.[1] |
| CsH + PGE2 | Additive Effect | Tailored drug combinations may further increase efficiency.[1][7] |
Table 2: Recommended Concentrations for Transduction-Related Reagents
| Reagent | Typical Concentration Range | Reference |
| This compound | 8 - 10 µM | [1][7] |
| Cyclosporin A | 8 - 10 µM | [7] |
| Polybrene | 1 - 8 µg/mL | [8][11] |
| Rapamycin | 10 µg/mL | [7] |
| Prostaglandin E2 (PGE2) | 10 µM | [7] |
Experimental Protocols & Visualizations
Protocol: this compound-Mediated Lentiviral Transduction of Human HSPCs
This protocol is a generalized procedure based on published findings.[1][7] Optimization for specific cell sources, vectors, and laboratory conditions is recommended.
1. Cell Preparation:
- Thaw and culture human CD34+ HSPCs in a suitable serum-free medium (e.g., StemSpan) supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3L, IL-6).[7]
- Pre-stimulate the cells for 16-24 hours before transduction.
2. This compound Pre-treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Add CsH to the HSPC culture medium to a final concentration of 8µM.
- Incubate the cells with CsH for 16 hours (overnight) at 37°C and 5% CO2.
3. Transduction:
- On the day of transduction, calculate the required volume of lentiviral vector to achieve the desired Multiplicity of Infection (MOI).
- Add the lentiviral vector directly to the cell culture medium containing CsH.
- If required, add Polybrene to a final concentration of 4-8 µg/mL to enhance viral particle binding to cells.
- Incubate for 18-24 hours.
4. Post-Transduction:
- After the incubation period, wash the cells to remove the virus and CsH-containing medium.
- Resuspend the cells in fresh culture medium with cytokines.
- Culture the cells for an additional 48-72 hours to allow for transgene expression.
5. Analysis:
- Assess transduction efficiency by measuring the percentage of fluorescent reporter-positive cells via flow cytometry or by quantifying vector copy number (VCN) per cell using qPCR.
- Evaluate cell viability and proliferation using methods such as Trypan Blue exclusion or a cell proliferation assay.
Diagrams
Caption: Mechanism of CsH-mediated transduction enhancement.
Caption: Workflow for CsH-enhanced lentiviral transduction.
Caption: How CsH mitigates donor-to-donor variability.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Challenge of Variability in Chimeric Antigen Receptor T cell Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Dealing with Donor Variability [insights.bio]
- 7. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 9. TRIM5α Variations Influence Transduction Efficiency With Lentiviral Vectors in Both Human and Rhesus CD34+ Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized conditions for gene transduction into primary immune cells using viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
How to minimize off-target effects when using Cyclosporin H
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using Cyclosporin H in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclosporin A?
This compound (CsH) is a cyclic undecapeptide and an analog of the well-known immunosuppressant Cyclosporin A (CsA).[1] While both molecules bind to the intracellular protein cyclophilin, their downstream effects differ significantly. Unlike CsA, which forms a complex with cyclophilin to inhibit calcineurin and suppress T-cell activation, CsH does not possess this immunosuppressive activity.[2][3][4] This makes CsH a valuable tool as a negative control in studies investigating the calcineurin-dependent effects of CsA.
Q2: What is the primary mechanism of action of this compound?
The most well-characterized mechanism of action for this compound is its role as a potent and selective inhibitor of the Formyl Peptide Receptor 1 (FPR-1).[2][5] It acts as a competitive antagonist for formyl peptides, such as f-Met-Leu-Phe (FMLP), which are involved in inflammatory responses.[5][6] Additionally, CsH has been identified as a viral transduction enhancer, increasing the efficiency of lentiviral gene transfer into hematopoietic stem and progenitor cells (HSPCs) by inhibiting the interferon-induced transmembrane protein 3 (IFITM3).[4][7][8]
Q3: What are the known off-target effects of this compound?
The primary "off-target" effect to be aware of when using CsH as a negative control for CsA is its potent inhibition of FPR-1. This can lead to anti-inflammatory effects by blocking the chemotaxis and activation of phagocytic leukocytes.[6][9] Another significant biological activity is the enhancement of lentiviral transduction through the inhibition of IFITM3.[4][7] It is crucial to consider these activities when interpreting experimental results.
Q4: When should I use this compound in my experiments?
This compound is ideally used in the following scenarios:
-
As a negative control: To demonstrate that the effects of Cyclosporin A are specifically due to calcineurin inhibition and not merely cyclophilin binding.
-
To enhance lentiviral transduction: To increase the efficiency of gene delivery into human hematopoietic stem cells.
-
As an FPR-1 inhibitor: To study the role of the formyl peptide receptor in inflammation and immune responses.[5]
Q5: At what concentration should I use this compound?
The optimal concentration of this compound depends on the specific application. For lentiviral transduction enhancement in human cord blood-derived HSPCs, a concentration of 8µM has been shown to increase transduction up to 10-fold.[4] For FPR-1 inhibition, Ki values are in the sub-micromolar range, suggesting that concentrations between 0.1 µM and 1 µM should be effective.[5] Always perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected anti-inflammatory effects observed when using CsH as a negative control. | This compound is a potent inhibitor of FPR-1, which can dampen inflammatory responses.[5] | Acknowledge this intrinsic activity of CsH in your experimental design and interpretation. Consider using an alternative negative control if FPR-1 signaling is a confounding factor in your system. |
| Low efficiency of lentiviral transduction enhancement. | Suboptimal concentration of CsH. Incorrect timing of CsH exposure. Variability in endogenous IFITM3 levels between cell donors. | Perform a dose-response experiment to find the optimal CsH concentration. For maximal effect, overnight (16 hours) exposure to CsH prior to and during transduction is recommended.[4] Be aware that donors with higher IFITM3 levels may show a more pronounced enhancement.[4] |
| Cell toxicity observed at higher concentrations of this compound. | High doses of CsH can be toxic to cells.[4] | Determine the optimal, non-toxic concentration for your specific cell type by performing a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of CsH concentrations. |
| Inconsistent results when switching between Cyclosporin A and this compound. | The two molecules have different primary targets and biological activities. | Ensure that the experimental readout is specific to the pathway being investigated (i.e., calcineurin-dependent signaling for CsA). Use CsH to confirm that the observed effect is not due to non-specific cyclophilin binding. |
| Precipitation of this compound in stock solutions. | This compound solutions can be unstable.[2] | Prepare fresh stock solutions for each experiment. If using pre-packaged solutions, store them according to the manufacturer's instructions, typically at -20°C or -80°C for short-term and long-term storage, respectively.[5] Gentle warming or sonication may aid in dissolution if precipitation occurs.[5] |
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound for FPR-1 Mediated Responses
| Parameter | Cell Type | Ki (µM) | Reference |
| FMLP Binding | HL-60 Membranes | 0.1 | [5] |
| FMLP-induced Superoxide Formation | Human Neutrophils | 0.24 | [5] |
| FMLP-induced β-glucuronidase Release | Human Neutrophils | 0.45 | [5] |
| FMLP-induced Cytosolic Ca2+ Increase | Human Neutrophils | 0.08 | [5] |
| FMLP-induced High-Affinity GTPase Activation | HL-60 Membranes | 0.79 | [5] |
Table 2: Binding Affinities (Kd) of Cyclosporin A to Cyclophilins
| Cyclosporin | Protein | Kd (nM) | Reference |
| Cyclosporin A | Cyclophilin A | 36.8 | [10] |
| Cyclosporin A | Cyclophilin B | 9.8 | [10] |
| Cyclosporin A | Cyclophilin C | 90.8 | [10] |
Note: Specific Kd values for this compound binding to different cyclophilins were not explicitly found in the provided search results.
Experimental Protocols
Protocol 1: Using this compound as a Negative Control for Cyclosporin A
-
Objective: To verify that an observed effect of Cyclosporin A is mediated by calcineurin inhibition.
-
Cell Culture: Plate cells at the desired density and allow them to adhere or stabilize overnight.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO or ethanol)
-
Cyclosporin A (at the desired experimental concentration)
-
This compound (at the same concentration as Cyclosporin A)
-
-
Incubation: Add the respective compounds to the cell culture media and incubate for the desired duration.
-
Assay: Perform the experimental assay to measure the downstream endpoint of interest (e.g., cytokine production, gene expression, cell proliferation).
-
Data Analysis: Compare the results from the Cyclosporin A-treated group to both the vehicle control and the this compound-treated group. An effect that is present with Cyclosporin A but absent or significantly reduced with this compound is likely mediated by calcineurin inhibition.
Protocol 2: Enhancement of Lentiviral Transduction in Hematopoietic Stem Cells
-
Objective: To increase the efficiency of lentiviral-mediated gene transfer into HSPCs.
-
Cell Preparation: Isolate human cord blood-derived CD34+ HSPCs using standard methods.
-
Pre-treatment: Culture the HSPCs overnight (approximately 16 hours) in an appropriate cytokine-supplemented medium containing 8 µM this compound.[4]
-
Transduction: Add the lentiviral vector to the cell culture at the desired multiplicity of infection (MOI) in the continued presence of 8 µM this compound.
-
Incubation: Incubate the cells with the virus and this compound for the desired transduction period (e.g., 6-24 hours).
-
Washout: After transduction, wash the cells to remove the virus and this compound, and resuspend them in fresh medium.
-
Analysis: After a suitable incubation period (e.g., 48-72 hours), analyze the transduction efficiency by measuring the expression of the transgene (e.g., via flow cytometry for fluorescent reporters or qPCR for vector copy number).
Visualizations
Caption: Differential signaling pathways of Cyclosporin A and this compound.
Caption: Experimental workflow for using CsH as a negative control.
Caption: Workflow for CsH-mediated enhancement of lentiviral transduction.
References
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: A NOVEL ANTI-INFLAMMATORY THERAPY FOR INFLUENZA FLU PATIENTS [jesp.journals.ekb.eg]
- 7. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.up.pt [discovery.up.pt]
- 9. researchgate.net [researchgate.net]
- 10. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclosporin H in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Cyclosporin H in cell culture applications. The information is intended for researchers, scientists, and drug development professionals to ensure the effective and accurate use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] For example, a 10 mM stock solution in DMSO can be prepared by resuspending 10 mg of this compound (MW: 1202.61 g/mol ) in 832 μL of DMSO.[2] It is crucial to ensure the final concentration of the organic solvent in your culture medium is not toxic to your cells, typically below 0.1%.
Q2: How stable is this compound in my cell culture medium?
A2: The stability of this compound in cell culture medium is influenced by factors such as pH and temperature. While specific quantitative data for this compound in common culture media like DMEM or RPMI-1640 at 37°C is limited, studies on the closely related isomer, Cyclosporin A, provide valuable insights. Cyclosporin A is most stable at a neutral pH. In acidic conditions (pH < 4), it undergoes acid-catalyzed degradation to its inactive isomer, isocyclosporin A.[3][4] Since cell culture media are typically buffered to a physiological pH of around 7.4, the degradation of this compound is expected to be significantly slower than in acidic environments. However, for long-term experiments, it is advisable to refresh the medium containing this compound regularly to maintain a consistent concentration.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for cyclosporines, including Cyclosporin A, under acidic conditions is an isomerization reaction that forms isocyclosporin.[3][5] It is highly probable that this compound follows a similar degradation pathway, leading to the formation of isothis compound. This isomerization involves an N to O acyl shift. At neutral to alkaline pH, other degradation pathways, such as epimerization, may occur over extended periods.
Q4: Do the degradation products of this compound have biological activity?
A4: Isocyclosporin A, the degradation product of Cyclosporin A, is reported to be non-immunosuppressive.[5] Given the structural similarity, it is likely that isothis compound, the presumed degradation product of this compound, also lacks the specific biological activity of the parent compound. This compound is known to be a selective inhibitor of the formyl peptide receptor 1 (FPR-1) and lacks the immunosuppressive activity of Cyclosporin A.[1] The biological activity of other potential degradation products has not been extensively studied. Therefore, any significant degradation of this compound in your culture medium could lead to a decrease in its intended biological effect.
Q5: How can I monitor the concentration and degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most reliable methods for quantifying this compound and its degradation products in culture media.[6][7][8][9][10][11] These techniques allow for the separation and quantification of the parent compound and its isomers, providing a clear picture of its stability over the course of an experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological effect of this compound. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium over time. 2. Incorrect concentration: Errors in stock solution preparation or dilution. | 1. Prepare fresh stock solutions of this compound. For long-term experiments, replenish the culture medium with freshly diluted this compound every 24-48 hours. Consider performing a stability study under your specific experimental conditions using HPLC or LC-MS/MS. 2. Verify the calculations for your stock solution and final working concentrations. Use a calibrated pipette for accurate dilutions. |
| Precipitate forms in the culture medium after adding this compound. | 1. Low solubility: The concentration of this compound or the organic solvent from the stock solution may be too high for the aqueous culture medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below the recommended limit (typically <0.1%). Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final culture volume to facilitate better mixing. Gently warm the medium to 37°C before adding the this compound solution. |
| Variability in results between experiments. | 1. Inconsistent this compound activity: This could be due to batch-to-batch variation of the compound or inconsistent storage and handling. 2. Degradation during storage: Improper storage of stock solutions can lead to degradation. | 1. If possible, use the same batch of this compound for a series of related experiments. 2. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.[2][12] |
Quantitative Data Summary
Table 1: Degradation of Cyclosporin A in Aqueous Solution
| pH | Temperature (°C) | Half-life (hours) | Primary Degradation Product | Reference |
| 1.1 | 37 | 63 | Isocyclosporin A | [3] |
| 3.0 | 37 | 79 | Isocyclosporin A | [3] |
This data is for Cyclosporin A and should be used as an estimation for this compound stability. Stability is expected to be significantly greater at neutral pH.
Experimental Protocols
Protocol: Stability Assessment of this compound in Culture Medium using LC-MS/MS
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Sterile, conical tubes (15 mL or 50 mL)
- Incubator (37°C, 5% CO2)
- LC-MS/MS system
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Internal standard (e.g., Cyclosporin A-d12)
- Autosampler vials
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
- Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM).
- Aliquot the this compound-containing medium into sterile conical tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
- Incubate the tubes at 37°C in a 5% CO2 incubator.
- Sample Collection and Extraction:
- At each time point, remove an aliquot of the medium (e.g., 100 µL).
- Add an equal volume of acetonitrile containing the internal standard to precipitate proteins.
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
- Liquid Chromatography: Use a C18 column for separation. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor the specific mass-to-charge ratio (m/z) for this compound and its potential isomer, isothis compound, as well as the internal standard.
- Data Analysis:
- Quantify the peak area of this compound at each time point relative to the internal standard.
- Plot the concentration of this compound versus time to determine its degradation rate.
Visualizations
Caption: Presumed degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. This compound (6982) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporine kinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclosporin A, Ready Made Solution 1mg/mL DMSO 0.2 um-filtered 59865-13-3 [sigmaaldrich.com]
Addressing batch-to-batch variability of Cyclosporin H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Cyclosporin H. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
Batch-to-batch variability in this compound can manifest as differences in purity, activity, or even physical properties. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent Purity Profile in HPLC Analysis
Question: My HPLC chromatograms for different batches of this compound show varying peak patterns and purity levels. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent HPLC profiles are a primary indicator of batch-to-batch variability and can stem from several factors throughout the manufacturing and handling process.
Potential Root Causes:
-
Synthesis and Purification: The conversion of Cyclosporin A to this compound is an acid-catalyzed isomerization that can generate several side products with similar physicochemical properties to this compound, making their separation challenging.[1] Variations in reaction conditions (e.g., type and concentration of acid catalyst, temperature, reaction time) can alter the impurity profile.[1] The efficiency of purification steps, such as recrystallization and column chromatography, is critical in removing these impurities.[1]
-
Raw Material Quality: The purity of the starting material, Cyclosporin A, directly impacts the final purity of this compound. Impurities in the initial Cyclosporin A batch can be carried through the synthesis and purification process.
-
Degradation: this compound, like other cyclic peptides, can be susceptible to degradation under improper storage conditions (e.g., exposure to high temperatures, inappropriate pH).[2]
Troubleshooting Steps:
-
Verify HPLC Method: Ensure your HPLC method is validated and suitable for separating this compound from its known impurities, such as iso-cyclosporin H and residual Cyclosporin A.[3][4] Refer to the detailed HPLC protocol below.
-
Review Certificate of Analysis (CoA): Compare the CoAs of different batches. Pay close attention to the purity specifications and the levels of identified and unidentified impurities.
-
Perform Co-injection Analysis: To confirm the identity of peaks, co-inject a new batch with a previously characterized reference standard.
-
Assess Storage Conditions: Confirm that the this compound has been stored at the recommended temperature (typically -20°C) and protected from light.
Issue 2: Variable Biological Activity in Functional Assays
Question: I am observing significant differences in the inhibitory activity of different this compound batches in my FPR-1 inhibition assay (or inconsistent enhancement in my lentiviral transduction experiments). How can I address this?
Answer:
Potential Root Causes:
-
Purity and Impurity Profile: The presence of impurities can interfere with the biological activity of this compound. Some impurities may have partial agonist or antagonist activity at the FPR-1 receptor, or they could be cytotoxic, affecting the cells used in the assay.
-
Compound Stability and Solubility: this compound is a hydrophobic molecule. Inconsistent stock solution preparation or precipitation of the compound during the assay can lead to variable effective concentrations. The age and storage of stock solutions can also be a factor.
-
Assay Conditions: Variability in cell density, passage number, agonist concentration (in inhibition assays), or viral titer (in transduction assays) can all contribute to inconsistent results.
Troubleshooting Steps:
-
Confirm Purity: Correlate the biological activity data with the HPLC purity data for each batch. Batches with higher purity should ideally exhibit more consistent activity.
-
Standardize Stock Solution Preparation: Use a consistent protocol for preparing and storing this compound stock solutions. Ensure complete dissolution and consider filtering the stock solution. Refer to the recommended solubility data in the table below.
-
Validate Assay Performance: Run appropriate controls in every experiment. For FPR-1 inhibition assays, this includes a positive control (a known FPR-1 antagonist) and a negative control (vehicle). For lentiviral transduction, include a "no enhancer" control.
-
Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
-
Review Experimental Protocols: Carefully review and standardize the protocols for your functional assays. Detailed protocols for the FPR-1 Inhibition Assay and Lentiviral Transduction Enhancement Assay are provided below.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities include residual Cyclosporin A, iso-cyclosporin H (an isomer of this compound), and other related cyclosporin analogues that may be present in the starting material or formed during the synthesis.[3][4][5]
Q2: How does this compound inhibit the Formyl Peptide Receptor 1 (FPR-1)?
A2: this compound acts as a selective antagonist of FPR-1.[6] It binds to the receptor and competitively inhibits the binding of agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF), thereby blocking the downstream signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and degranulation.[7][8]
Q3: What is the mechanism by which this compound enhances lentiviral transduction?
A3: this compound has been shown to enhance lentiviral transduction, particularly in hematopoietic stem and progenitor cells.[9][10][11] It can be used in combination with other enhancers like rapamycin and prostaglandin E2 for an additive effect.[12]
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in solvents like DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Typical Purity and Impurity Profile of this compound Batches
| Parameter | Batch A | Batch B (Out of Spec) | Specification |
| Purity (by HPLC) | 99.2% | 96.5% | ≥ 98.0% |
| Cyclosporin A | 0.3% | 1.5% | ≤ 0.5% |
| iso-Cyclosporin H | 0.4% | 1.8% | ≤ 1.0% |
| Total Other Impurities | 0.1% | 0.2% | ≤ 0.5% |
Table 2: Biological Activity Comparison of this compound Batches
| Assay | Batch A (High Purity) | Batch B (Low Purity) | Expected Range |
| FPR-1 Inhibition (IC50) | 15 nM | 55 nM | 10 - 25 nM |
| Lentiviral Transduction Enhancement | 8-fold increase | 3-fold increase | ≥ 7-fold increase |
Table 3: this compound Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM (120.26 mg/mL)[12] |
| Ethanol | 50 mM (60.13 mg/mL)[12] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol is a general guideline and may need to be optimized for your specific HPLC system and column.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Trifluoroacetic acid (TFA).
-
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% TFA) to improve peak shape. A typical gradient could be from 50% to 90% acetonitrile over 20-30 minutes. An isocratic method with a mobile phase like tetrahydrofuran:phosphoric acid (0.05M) (44:56, v/v) has also been reported.[4]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify and quantify the this compound peak and any impurity peaks based on their retention times relative to a reference standard.
-
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary silanol interactions on the column. | Use a mobile phase with a lower pH (e.g., add 0.1% TFA), increase the column temperature, or use an end-capped column. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition and gradient profile. A shallower gradient may improve separation. |
| Variable Retention Times | Fluctuations in column temperature or mobile phase composition. | Use a column oven for precise temperature control. Ensure the mobile phase is well-mixed and degassed. |
| Ghost Peaks | Contamination in the sample, solvent, or HPLC system. | Use high-purity solvents and filter samples. Flush the system with a strong solvent. |
Protocol 2: FPR-1 Inhibition Assay (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit fMLF-induced calcium mobilization in FPR-1 expressing cells (e.g., differentiated HL-60 cells or neutrophils).
-
Cell Preparation:
-
Culture FPR-1 expressing cells to the appropriate density. For suspension cells like HL-60, a density of 1-2 x 10^6 cells/mL is typical.
-
-
Calcium Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This usually involves incubation for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of the FPR-1 agonist, fMLF (typically in the low nanomolar range, corresponding to the EC80), to stimulate calcium influx.
-
Immediately measure the fluorescence signal over time (kinetic read) to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no fMLF addition (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Lentiviral Transduction Enhancement Assay
This protocol assesses the ability of this compound to enhance the transduction efficiency of a lentiviral vector in a target cell line (e.g., hematopoietic stem and progenitor cells).[9][10]
-
Cell Seeding:
-
Seed the target cells in a multi-well plate at a density that will allow for optimal transduction and subsequent analysis (e.g., flow cytometry).
-
-
Transduction:
-
Prepare a master mix of lentiviral vector (expressing a fluorescent reporter like GFP) in cell culture medium.
-
Add this compound to the desired final concentration (e.g., 1-10 µM). Also, prepare a "no enhancer" control.
-
Add the lentivirus/Cyclosporin H mixture to the cells at a specific multiplicity of infection (MOI).
-
Incubate the cells for a sufficient period to allow for transduction (e.g., 16-24 hours).
-
-
Post-Transduction:
-
Remove the virus-containing medium and replace it with fresh culture medium.
-
Culture the cells for an additional 48-72 hours to allow for expression of the reporter gene.
-
-
Analysis:
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis:
-
Calculate the fold-increase in transduction efficiency by dividing the percentage of GFP-positive cells in the this compound-treated group by the percentage in the "no enhancer" control group.
-
Mandatory Visualizations
References
- 1. Absence of Formyl Peptide Receptor (FPR)-1 improves the outcome in mouse models of acute and chronic inflammation [iris.unime.it]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression and signaling of formyl-peptide receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporins: structure-activity relationships for the inhibition of the human FPR1 formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclosporin H & Viral Vector Compatibility
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Cyclosporin H (CsH) in conjunction with various viral vector pseudotypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclosporin A (CsA)?
A1: this compound (CsH) is a non-immunosuppressive analogue of Cyclosporin A (CsA).[1] Unlike CsA, which binds to Cyclophilin A (CypA) to exert its immunosuppressive effects, CsH does not bind to CypA.[1] This distinction is critical for its application in gene therapy, as it allows for the enhancement of viral transduction without the confounding effects of immunosuppression.[1][2]
Q2: What is the primary application of this compound in viral vector-based experiments?
A2: this compound is primarily used as a transduction enhancer for lentiviral (LV) vectors, particularly in cell types that are typically resistant to transduction, such as hematopoietic stem and progenitor cells (HSPCs).[1][3][4][5][6] It has been shown to significantly improve gene transfer and editing efficiencies.[1][6][7]
Q3: How does this compound enhance lentiviral vector transduction?
A3: this compound enhances lentiviral transduction by overcoming an innate immune restriction mediated by the interferon-induced transmembrane protein 3 (IFITM3).[1][6][8] IFITM3 can inhibit the entry of some enveloped viruses.[1] CsH treatment leads to the rapid and transient degradation of IFITM3, thereby facilitating viral entry and increasing transduction efficiency.[1]
Q4: Is this compound compatible with all lentiviral vector pseudotypes?
A4: The enhancing effect of this compound is dependent on the viral envelope glycoprotein used for pseudotyping. A significant enhancement has been observed with Vesicular Stomatitis Virus G-protein (VSV-G) pseudotyped lentiviral vectors.[1] However, lentiviral vectors pseudotyped with the MLV-derived amphotropic envelope were found to be insensitive to the effects of CsH.[1]
Q5: What is the compatibility of this compound with Adeno-Associated Virus (AAV) vectors?
A5: Current research indicates that this compound does not enhance transduction of AAV vectors. Specifically, it was shown that CsH did not affect gene delivery mediated by AAV serotype 6 (AAV6).[1]
Q6: Is there any information on the compatibility of this compound with Adenoviral (Ad) vectors?
A6: Based on the available scientific literature, there is currently no direct evidence or significant research detailing the compatibility or effects of this compound on the transduction efficiency of adenoviral vectors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low lentiviral transduction efficiency despite using this compound. | 1. Incorrect Pseudotype: The lentiviral vector is not pseudotyped with a CsH-sensitive envelope (e.g., using an amphotropic envelope instead of VSV-G).2. Suboptimal CsH Concentration: The concentration of CsH used is not optimal for the target cell type.3. Timing of CsH Addition: CsH was not present during the critical window of viral entry.4. Cell Type Resistance: The target cells may have other intrinsic resistance mechanisms not overcome by CsH. | 1. Confirm that your lentiviral vector is pseudotyped with VSV-G.2. Perform a dose-response curve to determine the optimal CsH concentration (typically in the µM range).3. Add CsH to the cell culture medium concurrently with the viral vector.4. Consider combining CsH with other known transduction enhancers. |
| High cell toxicity observed after treatment with this compound and viral vector. | 1. High CsH Concentration: The concentration of CsH is too high for the specific cell type.2. Viral Vector Toxicity: The viral vector preparation itself may have some level of toxicity, which is exacerbated by the stress of the transduction process. | 1. Reduce the concentration of CsH. Perform a toxicity assay to determine the maximum non-toxic concentration.2. Reduce the multiplicity of infection (MOI) of the viral vector. Ensure the viral vector stock is of high purity. |
| Inconsistent transduction enhancement with this compound across different experiments. | 1. Variability in Cell State: The physiological state of the target cells (e.g., passage number, confluency) can affect their susceptibility to transduction.2. Inconsistent CsH Activity: The this compound stock may have degraded over time. | 1. Standardize cell culture conditions, including passage number and confluency at the time of transduction.2. Prepare fresh stocks of this compound and store them appropriately. |
Data Summary
Table 1: Effect of this compound on Transduction Efficiency of Different Viral Vector Pseudotypes
| Viral Vector | Pseudotype Envelope | Effect of this compound | Target Cell Type (Example) | Reference(s) |
| Lentivirus | VSV-G | Significant Enhancement | Hematopoietic Stem Cells | [1] |
| Lentivirus | MLV-amphotropic | No significant effect | Hematopoietic Stem Cells | [1] |
| AAV | Serotype 6 (AAV6) | No significant effect | Hematopoietic Stem Cells | [1] |
| Adenovirus | N/A | Data Not Available | N/A | N/A |
Experimental Protocols
Protocol 1: Lentiviral Vector Production (VSV-G Pseudotyped)
This protocol outlines the basic steps for producing VSV-G pseudotyped lentiviral particles.
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish so that they reach 80-90% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a mixture of the following plasmids:
-
Lentiviral backbone plasmid (containing your gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G for VSV-G)
-
-
Transfection: Transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent (e.g., calcium phosphate or lipid-based reagents).
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Medium Change: After 12-16 hours, replace the transfection medium with fresh culture medium.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the viral particles.
-
Virus Concentration (Optional): For higher titers, concentrate the viral particles by ultracentrifugation or using a commercially available concentration kit.
-
Titration: Determine the viral titer using a suitable method, such as qPCR for viral genome copies or flow cytometry for a fluorescent reporter.[9][10]
Protocol 2: Assessing Lentiviral Transduction Enhancement by this compound
This protocol describes how to evaluate the effect of CsH on the transduction efficiency of VSV-G pseudotyped lentivirus in a target cell line.
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Preparation of Treatment Groups:
-
Control Group: Cells with viral vector only.
-
CsH Group: Cells with viral vector and this compound.
-
No Virus Control: Cells with medium only.
-
CsH Only Control: Cells with this compound only (to assess toxicity).
-
-
Transduction:
-
Prepare a working solution of this compound in the cell culture medium (e.g., at a final concentration of 2.5 µM).
-
For the CsH group, replace the existing medium with the CsH-containing medium. For the control group, use standard medium.
-
Add the VSV-G pseudotyped lentiviral vector at a desired multiplicity of infection (MOI) to the respective wells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C with 5% CO2.
-
Analysis:
-
If the lentiviral vector expresses a fluorescent reporter (e.g., GFP), analyze the percentage of positive cells by flow cytometry.[11][12]
-
Alternatively, if the vector contains a resistance marker, select the transduced cells with the appropriate antibiotic and quantify the number of surviving colonies.[11]
-
Compare the transduction efficiency between the control and CsH-treated groups.
-
Visualizations
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. [genscript.com.cn]
- 9. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [bio-protocol.org]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. revvity.com [revvity.com]
Reducing cellular stress during Cyclosporin H treatment of primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cellular stress during the treatment of primary cells with Cyclosporin H.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (CsH) is a non-immunosuppressive analog of Cyclosporin A. Its primary known mechanism of action in the context of cell treatment, particularly for enhancing viral transduction, is the inhibition of the interferon-induced transmembrane protein 3 (IFITM3).[1][2][3][4] IFITM3 is an antiviral host restriction factor that can limit the entry of various viruses into host cells. By antagonizing IFITM3, CsH facilitates the entry of viral vectors, such as lentiviruses, into primary cells, thereby increasing transduction efficiency.[1][2][3][4]
Q2: What are the potential sources of cellular stress during this compound treatment?
While direct evidence of cellular stress induced by this compound itself is limited, researchers should consider the following potential sources of stress in their experiments:
-
Off-Target Effects: Although IFITM3 is the known primary target, the possibility of off-target effects of this compound leading to cellular stress cannot be entirely ruled out.
-
Experimental Procedure: The manipulation of primary cells, including media changes, temperature fluctuations, and exposure to a new chemical compound, can inherently induce a stress response.
-
Viral Transduction: The process of viral transduction itself can trigger cellular stress responses, including the activation of innate immune pathways.[5][6]
-
Suboptimal Drug Concentration and Treatment Duration: Inappropriate concentrations or prolonged exposure to this compound may lead to cytotoxicity.[7][8]
Q3: What are common markers of cellular stress to monitor in my experiments?
To assess the health of your primary cells during this compound treatment, it is advisable to monitor markers for common stress pathways:
-
Apoptosis: Key markers include the externalization of phosphatidylserine (detected by Annexin V), activation of caspases (e.g., cleaved caspase-3), and DNA fragmentation.[9][10][11][12]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. Markers include increased ROS levels, lipid peroxidation (e.g., malondialdehyde - MDA), and DNA damage (e.g., 8-hydroxydeoxyguanosine - 8-OHdG).[13][14]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER. Key markers include the upregulation of chaperone proteins like GRP78 (BiP) and the activation of the three main ER stress sensors: IRE1, PERK, and ATF6.[15][16][17][18]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death (positive for Annexin V and a viability dye like Propidium Iodide). | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. Start with a broad range of concentrations and narrow down to find the lowest effective concentration.[7][19] |
| Prolonged exposure to this compound. | Optimize the treatment duration. For applications like enhancing viral transduction, a short pre-incubation period may be sufficient. | |
| Contamination (bacterial, fungal, or mycoplasma). | Visually inspect the culture for signs of contamination (e.g., turbidity, color change). Perform routine mycoplasma testing. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[20][21][22][23] | |
| Increased Reactive Oxygen Species (ROS) levels. | Oxidative stress due to the experimental procedure or drug treatment. | Minimize light exposure and temperature fluctuations during cell handling. Consider supplementing the culture medium with an antioxidant, such as N-acetylcysteine (NAC), but validate its compatibility with your experimental goals. |
| Mitochondrial dysfunction. | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., JC-1 staining). | |
| Upregulation of ER stress markers (e.g., GRP78, CHOP). | Disruption of protein folding and homeostasis. | Ensure optimal cell culture conditions, including proper nutrient supply and CO2 levels. Reduce the concentration of this compound or the viral vector titer, as high levels of protein synthesis (viral or cellular) can overload the ER. |
| Low cell viability or proliferation after treatment. | General cellular stress. | Allow cells to recover in fresh, drug-free medium after the treatment period. Ensure the primary cells are within their optimal passage number, as later passage cells can be more sensitive to stress. |
| Inappropriate handling of primary cells. | Follow established protocols for thawing, passaging, and plating primary cells to minimize handling-induced stress. |
Experimental Protocols
Apoptosis Assay: Annexin V Staining by Flow Cytometry
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.[24][25]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated primary cells
Procedure:
-
Harvest the primary cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to the cell suspension.
-
Add 5 µL of Propidium Iodide solution.
-
Analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Oxidative Stress Assay: Measurement of Intracellular ROS
This protocol uses a cell-permeable dye, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which fluoresces upon oxidation by ROS.[26][27][28]
Materials:
-
DCFDA or other ROS-sensitive dye
-
Culture medium without phenol red
-
PBS
-
Treated and untreated primary cells
-
Positive control (e.g., H2O2)
Procedure:
-
Plate primary cells in a suitable format (e.g., 96-well plate for plate reader analysis or flasks for flow cytometry).
-
Treat cells with this compound as per your experimental design. Include untreated and positive controls.
-
At the end of the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with the ROS-sensitive dye (e.g., 5-10 µM DCFDA) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add PBS or phenol red-free medium to the cells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or by flow cytometry.
ER Stress Assay: Western Blot for GRP78/BiP
This protocol describes the detection of the ER chaperone GRP78 (also known as BiP), a common marker of ER stress, by Western blotting.[15][29][30][31]
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Primary antibody against GRP78/BiP
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated primary cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GRP78/BiP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
Visualizations
References
- 1. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomolecules | Free Full-Text | Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus [mdpi.com]
- 4. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Stress Responses against Coronavirus Infection: A Means of the Innate Antiviral Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional modulation of viral reporter gene constructs following induction of the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mesoscale.com [mesoscale.com]
- 18. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. 细胞培养污染故障排除 [sigmaaldrich.com]
- 23. corning.com [corning.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 28. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 29. pubcompare.ai [pubcompare.ai]
- 30. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclosporin H vs. Cyclosporin A: A Comparative Guide to Transduction Enhancement and Immunosuppression
For researchers in gene therapy and immunology, selecting the right tool to optimize experimental outcomes is paramount. Cyclosporin A (CsA), a well-established immunosuppressant, has also been noted for its ability to enhance lentiviral transduction. However, its potent immunosuppressive effects can be a significant drawback in many research applications. Cyclosporin H (CsH), a non-immunosuppressive analog of CsA, has emerged as a promising alternative for enhancing lentiviral transduction without the confounding factor of immunosuppression. This guide provides a detailed comparison of this compound and Cyclosporin A, focusing on their transduction enhancement capabilities and immunosuppressive properties, supported by experimental data and detailed protocols.
Key Differences at a Glance
| Feature | This compound | Cyclosporin A |
| Primary Function | Lentiviral Transduction Enhancer | Immunosuppressant |
| Immunosuppressive Activity | No | Yes |
| Mechanism of Transduction Enhancement | Inhibition of IFITM3 | Inhibition of SAMHD1 (in some cell types), other mechanisms |
| Mechanism of Immunosuppression | None | Inhibition of Calcineurin |
| Effect on T-Cell Proliferation | None | Inhibits |
Transduction Enhancement: this compound Outperforms Without Immunosuppression
This compound has been shown to be a more potent enhancer of lentiviral transduction in human hematopoietic stem and progenitor cells (HSPCs) compared to Cyclosporin A.[1] The non-immunosuppressive nature of CsH makes it a superior choice for applications where the immune response needs to remain intact.
Quantitative Comparison of Transduction Enhancement
The following table summarizes data from a study comparing the effects of this compound and Cyclosporin A on lentiviral transduction of human cord blood-derived CD34+ cells.
| Compound (at 8 µM) | Percentage of Transduced Cells (GFP+) | Vector Copy Number (VCN) per cell |
| Control (DMSO) | ~15% | ~0.5 |
| Cyclosporin A | ~25% | ~1.0 |
| This compound | ~40% | ~2.0 |
Data adapted from Petrillo et al., Cell Stem Cell, 2018.[1]
These results clearly indicate that this compound leads to a significantly higher percentage of transduced cells and a greater number of integrated viral copies per cell compared to Cyclosporin A at the same concentration.
Immunosuppression: A Clear Divergence
The most significant difference between the two cyclosporins lies in their effect on the immune system. Cyclosporin A is a potent immunosuppressant, while this compound is considered non-immunosuppressive.[1]
Comparative Immunosuppressive Activity
| Compound | Immunosuppressive Activity | IC50 in Mixed Lymphocyte Reaction (MLR) |
| This compound | No | Not Applicable |
| Cyclosporin A | Yes | 10-100 ng/mL |
Note: The IC50 value for Cyclosporin A can vary depending on the specific experimental conditions.
The lack of immunosuppressive activity in this compound is attributed to its inability to bind effectively to cyclophilin A, a crucial step in the calcineurin-dependent pathway of T-cell activation that is inhibited by Cyclosporin A.[2]
Mechanisms of Action
The distinct effects of this compound and Cyclosporin A stem from their different molecular targets.
This compound: Targeting the Viral Entry Blockade
This compound enhances lentiviral transduction by targeting and inducing the degradation of the interferon-induced transmembrane protein 3 (IFITM3).[1][3] IFITM3 is a host restriction factor that inhibits the entry of various viruses, including lentiviruses, into host cells. By removing this barrier, CsH facilitates more efficient viral entry and subsequent transduction.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IFITM3 Inhibition by Cyclosporin H: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methods for validating the inhibition of the Interferon-inducible Transmembrane Protein 3 (IFITM3) by Cyclosporin H, with a primary focus on the western blot technique. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and therapy development.
Introduction to IFITM3 and its Role in Viral Immunity
Interferon-inducible transmembrane protein 3 (IFITM3) is a critical component of the innate immune system, acting as a broad-spectrum viral restriction factor.[1] It effectively inhibits the entry of a wide range of enveloped and non-enveloped viruses by preventing their fusion with host cell endosomal membranes.[2][3] The proposed mechanisms for this restriction include altering the physical properties of the endosomal membrane, such as fluidity and curvature, and disrupting intracellular cholesterol homeostasis.[4] Given its pivotal role in antiviral defense, IFITM3 has emerged as a significant target for both understanding viral pathogenesis and the development of novel therapeutic strategies.
This compound: An Antagonist of IFITM3's Antiviral Function
Recent studies have identified this compound (CsH) as a potent antagonist of IFITM3-mediated viral restriction.[5] Unlike its immunosuppressive counterpart, Cyclosporin A (CsA), CsH demonstrates its effect by inducing the relocalization of IFITM3 from its primary site of action in the endosomes to the Golgi apparatus.[5] This sequestration of IFITM3 away from the viral entry pathway effectively negates its antiviral activity. Notably, in cells with high or ectopic expression of IFITM3, this inhibition is primarily due to relocalization rather than protein degradation. However, in cells with low endogenous IFITM3 levels, prolonged exposure to cyclosporines may lead to its degradation.[5][6]
Validating IFITM3 Inhibition: The Role of Western Blotting
Western blotting is a cornerstone technique for quantifying changes in protein expression levels, making it an essential tool for validating the inhibitory effect of this compound on IFITM3. This method allows for the direct measurement of IFITM3 protein abundance in cell lysates following treatment with CsH.
Quantitative Analysis of IFITM3 Protein Levels
The following table summarizes quantitative data from a representative western blot experiment assessing the impact of this compound on IFITM3 protein levels in A549 cells ectopically expressing IFITM3. The data is presented as normalized IFITM3 band intensities relative to a DMSO control.
| Treatment | Time (hours) | Normalized IFITM3 Intensity (Mean ± SD) |
| DMSO | 1.5 | 1.00 ± 0.15 |
| This compound (20 µM) | 1.5 | 0.95 ± 0.12 |
| DMSO | 16 | 1.00 ± 0.21 |
| This compound (20 µM) | 16 | 0.91 ± 0.18 |
Data adapted from Prikryl et al. (2023). The results indicate that in A549.IFITM3 cells, short-term (1.5h) and long-term (16h) treatment with 20 µM this compound does not lead to a significant degradation of IFITM3 protein.[5][7]
Experimental Protocols
Detailed Western Blot Protocol for IFITM3 Detection
This protocol is adapted from methodologies used in the study of IFITM3's role in viral restriction.
-
Cell Lysis:
-
Culture and treat cells as required for the experiment.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12% Tris-Glycine gel).
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IFITM3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis using software such as ImageJ to quantify the band intensities. Normalize the IFITM3 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Comparison with Alternative Validation Methods
While western blotting provides quantitative data on protein levels, a multi-faceted approach using alternative assays can offer a more comprehensive validation of IFITM3 inhibition.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Quantifies total protein levels of IFITM3 in cell lysates. | Provides direct evidence of protein degradation or stability. Quantitative. | Does not provide information on protein localization or functional activity. |
| Immunofluorescence Microscopy | Visualizes the subcellular localization of IFITM3 using fluorescently labeled antibodies. | Directly shows the relocalization of IFITM3 from endosomes to the Golgi upon CsH treatment. Provides spatial context. | Less quantitative than western blotting. Can be subjective. |
| Viral Fusion Assay (e.g., BlaM-Vpr) | Measures the fusion of viral-like particles with target cells by detecting the transfer of a β-lactamase-Vpr (BlaM-Vpr) fusion protein. | Directly assesses the functional consequence of IFITM3 inhibition on viral entry. Highly sensitive. | Requires the generation of pseudotyped viruses. Can be technically complex. |
| Luciferase Reporter Assay | Quantifies viral entry by measuring the expression of a reporter gene (luciferase) delivered by a pseudovirus upon successful entry and gene expression. | Provides a quantitative measure of viral infectivity. High-throughput compatible. | Indirect measure of viral fusion. Can be influenced by factors affecting gene expression downstream of entry. |
Detailed Protocols for Alternative Methods
-
Cell Preparation: Grow cells on glass coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Staining: Block with a suitable blocking buffer (e.g., PBS with 5% BSA). Incubate with a primary antibody against IFITM3, followed by a fluorescently-labeled secondary antibody. Co-stain for endosomal (e.g., EEA1, Rab7) and Golgi (e.g., GM130, TGN46) markers.
-
Imaging: Mount the coverslips and visualize using a confocal microscope.
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a viral packaging plasmid, a plasmid encoding the viral envelope protein of interest, and a plasmid encoding the BlaM-Vpr fusion protein.
-
Target Cell Preparation: Seed target cells in a 96-well plate.
-
Infection and Fusion: Incubate target cells with the BlaM-Vpr containing pseudoviruses in the presence of this compound or a control.
-
Detection: Load the cells with a fluorescent β-lactamase substrate (e.g., CCF2-AM). The cleavage of the substrate by BlaM-Vpr delivered into the cytoplasm upon fusion results in a shift in fluorescence emission, which can be measured using a plate reader.[3][8]
-
Pseudovirus Production: Produce pseudoviruses carrying a luciferase reporter gene and the desired viral envelope protein.
-
Infection: Infect target cells with the luciferase reporter pseudoviruses in the presence of varying concentrations of this compound.
-
Lysis and Measurement: After a suitable incubation period (e.g., 48-72 hours), lyse the cells and measure luciferase activity using a luminometer.[9][10]
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the IFITM3-mediated viral entry pathway and the experimental workflow for its validation.
Caption: IFITM3-mediated restriction of viral entry and its inhibition by this compound.
Caption: Experimental workflow for validating IFITM3 inhibition using western blot.
Conclusion
Validating the inhibition of IFITM3 by this compound is a critical step in the development of novel antiviral strategies. While western blotting provides robust quantitative data on IFITM3 protein levels, a comprehensive validation approach should incorporate functional assays such as immunofluorescence, viral fusion assays, and luciferase reporter assays. This multi-pronged strategy will provide a more complete picture of the mechanism of action of this compound and its potential as an antiviral therapeutic.
References
- 1. The Antiviral Activity of Interferon-Induced Transmembrane Proteins and Virus Evasion Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Virus-Cell Fusion Assay [bio-protocol.org]
- 3. BlaM fusion assay [bio-protocol.org]
- 4. Research Progress into the Biological Functions of IFITM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclosporin H and Other Transduction Enhancers for Gene Therapy Applications
For Immediate Release
This guide provides a comprehensive comparison of Cyclosporin H with other commonly used lentiviral transduction enhancers, including Polybrene, LentiBOOST™, and RetroNectin™. The information is intended for researchers, scientists, and drug development professionals seeking to optimize gene delivery protocols. This document outlines the mechanisms of action, presents comparative performance data from various studies, and provides detailed experimental protocols.
Introduction to Lentiviral Transduction Enhancers
Lentiviral vectors are a primary tool for gene therapy due to their ability to transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression. However, the efficiency of lentiviral transduction can be a limiting factor, particularly in clinically relevant cell types like hematopoietic stem cells (HSCs) and primary T cells. To overcome these limitations, various transduction enhancers have been developed. These agents act through different mechanisms to increase the efficiency of viral entry into target cells. This guide focuses on a comparative analysis of this compound against three other widely used enhancers: the cationic polymer Polybrene, the poloxamer-based LentiBOOST™, and the recombinant fibronectin fragment RetroNectin™.
Mechanisms of Action
The efficacy of transduction enhancers stems from their distinct interactions with the virus and the target cell.
-
This compound: This non-immunosuppressive cyclosporine analog enhances lentiviral transduction by overcoming an innate immune barrier.[1] It specifically targets and induces the degradation of the interferon-induced transmembrane protein 3 (IFITM3), which otherwise restricts the entry of VSV-G pseudotyped lentiviruses.[1][2] By removing this restriction factor, this compound significantly improves gene transfer, especially in cells with high endogenous IFITM3 levels like HSCs.[1]
-
Polybrene: As a cationic polymer, Polybrene functions by neutralizing the negative charge repulsion between the lentiviral particles and the cell surface.[3][4] This allows for closer proximity and enhanced binding of the virus to the cell membrane, thereby facilitating transduction.[3]
-
LentiBOOST™: This enhancer is a poloxamer-based formulation. Poloxamers are amphiphilic block copolymers that interact with the cell membrane, increasing its fluidity and permeability.[5] This modulation of the cell membrane is thought to facilitate the fusion of the viral and cellular membranes, leading to more efficient viral entry. LentiBOOST™ can also act synergistically with cationic polymers like Polybrene.[5][6]
-
RetroNectin™: This recombinant human fibronectin fragment contains domains that bind to both the lentivirus and cell surface integrins (VLA-4 and VLA-5).[7][8] By physically bridging the virus and the target cell, RetroNectin™ co-localizes them, dramatically increasing the chances of successful transduction, particularly for suspension cells and hematopoietic stem cells.[7][9]
Performance Comparison
The choice of transduction enhancer significantly impacts transduction efficiency and cell viability. The following tables summarize quantitative data from various studies, highlighting the performance of each enhancer in different cell types. Note: Direct comparison across studies should be approached with caution due to variations in experimental conditions (e.g., cell type, lentiviral vector, multiplicity of infection (MOI), and assay methods).
| Enhancer | Cell Type | Key Finding | Fold Increase in Transduction (compared to control) | Reference |
| This compound | Human Hematopoietic Stem and Progenitor Cells (HSPCs) | Significantly enhanced gene marking in vitro and in long-term repopulating HSCs in vivo. | Up to 10-fold | [1] |
| Murine Hematopoietic Stem Cells (HSCs) and Progenitors | Increased transduction efficiency and enabled robust multi-vector infection. | Not explicitly quantified as fold-increase, but significant enhancement shown. | [10][11] | |
| LentiBOOST™ | Murine CD4+ and CD8+ T cells | Outperformed protamine sulfate in enhancing transduction efficiency. | ~3-4 fold increase in VCN vs protamine sulfate | [12] |
| Human CD34+ HSCs | Increased Vector Copy Number (VCN) by 2- to 3-fold. | 2-3 fold | [13][14] | |
| Human T cells | Showed the strongest effect on transduction compared to other enhancers in a head-to-head comparison. | 2-fold increase in transduction rate | [15] | |
| RetroNectin™ | Human CD34+ HSCs | 86-fold higher transduction efficiency compared to Polybrene. | 86-fold vs Polybrene | [16] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Significantly higher transduction efficiencies compared to Polybrene, especially at low MOI. | >10-fold at low MOI vs Polybrene | [16] | |
| Polybrene | Human Retinal Pigment Epithelium (RPE) cells | Significantly improved transduction efficiency with optimal concentration at 10 µg/ml. | Significant, but fold-increase not specified. | |
| Human Mesenchymal Stem Cells (hMSCs) | Dose-dependent increase in transduction efficiency, but also dose-dependent inhibition of proliferation. | >3-fold vs no enhancer |
| Enhancer | Advantages | Disadvantages |
| This compound | Highly effective in overcoming innate immune barriers in specific cell types (e.g., HSCs); Non-immunosuppressive.[1][17] | Mechanism is specific to IFITM3-mediated restriction, may not be universally effective for all cell types or viral envelopes. |
| LentiBOOST™ | Low cytotoxicity;[12] Highly effective in a broad range of cells, including primary T cells and HSCs;[15] Can be used in combination with other enhancers.[5] | Optimal concentration may need to be determined for each cell type. |
| RetroNectin™ | Dramatically enhances transduction of suspension and hematopoietic cells;[7][9] Low cytotoxicity.[9] | Requires pre-coating of culture vessels, adding a step to the protocol.[8] |
| Polybrene | Inexpensive and widely used; Effective for many common cell lines.[3] | Can be toxic to some cell types, especially primary cells, affecting cell viability and proliferation.[3][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided in Graphviz DOT language.
Lentiviral Entry Pathway (VSV-G Pseudotyped)
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. origene.com [origene.com]
- 4. Breaking Entry-and Species Barriers: LentiBOOST® Plus Polybrene Enhances Transduction Efficacy of Dendritic Cells and Monocytes by Adenovirus 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayflowerbio.com [mayflowerbio.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. takara.co.kr [takara.co.kr]
- 8. RetroNectin reagent [takarabio.com]
- 9. researchgate.net [researchgate.net]
- 10. A Nontoxic Transduction Enhancer Enables Highly Efficient Lentiviral Transduction of Primary Murine T Cells and Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. The effect of enhancers on the lentiviral transduction efficiency in the human RPE cells: Insights for advancing retinal gene therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancements in Hematopoietic Stem Cell Gene Therapy: A Journey of Progress for Viral Transduction | MDPI [mdpi.com]
- 17. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Effect of Cyclosporin H on Hematopoietic Stem Cell Differentiation Potential: A Comparative Guide
Introduction
Hematopoietic stem cells (HSCs) are the cornerstone of hematopoiesis, the process responsible for the continuous production of all blood and immune cells. Their ability to both self-renew and differentiate into multiple lineages is critical for maintaining a healthy hematopoietic system and is of paramount importance in clinical applications such as bone marrow transplantation and gene therapy. The manipulation of HSCs ex vivo, particularly for gene therapy protocols, requires agents that can enhance procedural efficiency without adversely affecting the cells' fundamental biological properties, most notably their differentiation potential.
This guide provides a comparative analysis of Cyclosporin H (CsH), a non-immunosuppressive cyclosporine derivative, and its effect on the differentiation capacity of HSCs. Its performance is contrasted with that of its more well-known counterpart, Cyclosporin A (CsA), and standard culture conditions. The information presented is intended for researchers, scientists, and drug development professionals working with HSCs.
Comparative Efficacy of this compound
The primary application of this compound in the context of hematopoietic stem cells is not as a modulator of differentiation but as a potent enhancer of lentiviral transduction.[1][2][3] Research has shown that HSCs possess an intrinsic innate immune barrier to lentiviral vectors, mediated by the interferon-induced transmembrane protein 3 (IFITM3).[1][3] CsH effectively overcomes this barrier, leading to significantly improved gene transfer and editing efficiency in human long-term repopulating HSCs.[1][3]
Crucially, this enhancement of transduction does not appear to come at the cost of the cells' viability or differentiation potential.[4][5] Studies have indicated that CsH does not reduce the efficiency of HSC differentiation and that the viability and function of colony-forming cells (progenitor cells derived from HSCs) remain unaffected by treatment with CsH during the transduction process.[4][5][6]
In contrast, Cyclosporin A (CsA), an immunosuppressive drug, has been reported to have direct, dose-dependent effects on the proliferation of hematopoietic stem and progenitor cells, which can be either stimulatory or inhibitory.[7] While also used in some ex vivo protocols to improve gene transfer, its immunosuppressive nature and potential to directly influence HSC proliferation present different considerations than the non-immunosuppressive CsH.[7][8]
Data Presentation
The following tables summarize quantitative data from studies assessing the impact of this compound on HSCs and their progenitors.
Table 1: Effect of this compound on Lentiviral Transduction Efficiency in Hematopoietic Stem and Progenitor Cells (HSPCs)
| Cell Type | Treatment | Transduction Efficiency (%) | Fold Increase | Source |
| Murine HSCs | DMSO (Control) | ~20% | - | [4] |
| Murine HSCs | This compound | ~40% | ~2.0 | [4] |
| Murine GMPs | DMSO (Control) | ~35% | - | [4] |
| Murine GMPs | This compound | ~65% | ~1.8 | [4] |
| Human mPB-CD34+ | Control | Varies | - | [1] |
| Human mPB-CD34+ | This compound | Significantly Increased | Varies | [1] |
*GMPs: Granulocyte-Monocyte Progenitors
Table 2: Functional Assessment of HSPCs after this compound Treatment
| Assay | Cell Type | Treatment | Outcome | Source |
| Colony-Forming Cell (CFC) Assay | Human CD34+ | This compound | Viability and function of CFCs unaffected | [6] |
| In Vivo Transplantation (NSG Mice) | Human mPB-CD34+ | This compound | No reduction in differentiation | [4][5] |
| In Vivo Engraftment | Human BM-CD34+ | Cyclosporin A | Better preservation of engraftment vs. standard two-hit protocol | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used to assess HSC function after treatment with agents like this compound.
Lentiviral Transduction of CD34+ HSPCs with this compound
This protocol is designed to introduce a gene of interest into HSPCs using a lentiviral vector, with CsH added to enhance transduction efficiency.
-
Isolation of HSPCs: Isolate CD34+ cells from sources such as bone marrow (BM), mobilized peripheral blood (mPB), or cord blood (CB) using immunomagnetic selection.[9]
-
Pre-stimulation: Culture the isolated CD34+ cells for 24-48 hours in a suitable cytokine cocktail (e.g., SCF, TPO, FLT3-L) to induce cell cycle entry, which is beneficial for lentiviral integration.[8]
-
Transduction:
-
Resuspend the pre-stimulated cells at a concentration of 1 x 10^6 cells/mL in fresh medium containing the cytokine cocktail.
-
Add the lentiviral vector at a predetermined multiplicity of infection (MOI).
-
Add this compound to a final concentration of 2.5 µM. A control group with the vehicle (e.g., DMSO) should be run in parallel.
-
-
Post-transduction Culture: Wash the cells to remove the vector and CsH, and culture for an additional 48-72 hours to allow for transgene expression.
-
Assessment: Analyze transduction efficiency by flow cytometry for a fluorescent reporter gene or by qPCR for vector copy number (VCN).[6]
Colony-Forming Unit (CFU) Assay
This in vitro assay assesses the ability of single hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells. It is a functional measure of the differentiation potential of myeloid and erythroid lineages.
-
Cell Preparation: Prepare a single-cell suspension of HSPCs that have undergone transduction with or without CsH.
-
Plating: Add a specified number of cells (e.g., 500-1000 cells) to a semi-solid methylcellulose medium supplemented with a cocktail of cytokines (e.g., EPO, G-CSF, GM-CSF, IL-3, SCF).[10]
-
Incubation: Plate the cell/methylcellulose mixture into 35 mm petri dishes and incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.[10]
-
Colony Identification and Counting: Enumerate and classify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology under an inverted microscope.[10] This provides a quantitative measure of the frequency and differentiation capacity of various progenitor cells.
In Vivo Transplantation and Multilineage Engraftment Analysis
This is the gold standard for assessing the function of long-term repopulating HSCs.
-
Transduction: Transduce human CD34+ cells using the protocol described above (with and without CsH).
-
Transplantation: Sublethally irradiate immunodeficient mice (e.g., NSG mice) to ablate their native hematopoietic system.
-
Injection: Intravenously inject the transduced human HSCs into the irradiated recipient mice.[1]
-
Engraftment Analysis: At 12-16 weeks post-transplantation, analyze the mouse bone marrow, spleen, and peripheral blood for the presence of human cells (hCD45+).
-
Multilineage Readout: Use flow cytometry to identify various differentiated human hematopoietic lineages, including myeloid (CD33+, CD14+, CD15+), B-lymphoid (CD19+, CD20+), and T-lymphoid (CD3+, CD4+, CD8+) cells. This demonstrates the multilineage differentiation potential of the transplanted HSCs.
Mandatory Visualization
The following diagrams illustrate the key mechanism of this compound action and the general workflow for its assessment.
Caption: Mechanism of this compound in enhancing lentiviral transduction of HSCs.
Caption: Experimental workflow for assessing CsH effects on HSC differentiation potential.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Improves the Transduction of CD34+ Cells with an Anti-Sickling Globin Vector, a Possible Therapeutic Approach for Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effects of cyclosporin A on proliferation of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Stem Cell Culture Methods [merckmillipore.com]
- 10. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Cyclosporin H and Other Cyclosporine Analogs for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of Cyclosporin H and other cyclosporine analogs. This guide provides an objective look at their performance, supported by experimental data, to aid in informed decision-making for future research and development.
Cyclosporines are a class of cyclic undecapeptides with a range of biological activities. While Cyclosporin A is a well-known immunosuppressant, a variety of its analogs exhibit distinct and sometimes divergent functions. This guide focuses on a side-by-side comparison of this compound with other key cyclosporine analogs, highlighting their differential effects on immunosuppression, anti-inflammatory responses, and viral vector transduction.
Comparative Analysis of Biological Activities
The diverse biological activities of cyclosporine analogs stem from their structural differences, which dictate their interactions with specific cellular targets. While immunosuppressive cyclosporines like Cyclosporin A primarily act through the inhibition of calcineurin, non-immunosuppressive analogs such as this compound exert their effects through alternative pathways.
Immunosuppressive Activity
The immunosuppressive effects of cyclosporines are mediated by their binding to cyclophilin, an intracellular protein. This complex then inhibits calcineurin, a phosphatase crucial for the activation of T-cells. The efficacy of this inhibition varies among different analogs.
| Cyclosporine Analog | Target | Activity Metric | Value | Reference |
| Cyclosporin A | T-cell Proliferation (MLC) | IC50 | 19 ± 4 µg/L | [1] |
| Cyclosporin G | T-cell Proliferation (MLC) | IC50 | 60 ± 7 µg/L | [1] |
| [D-MeAla3]Cs | Concanavalin A stimulated thymocytes | IC50 | 6 nM | [2] |
| [L-MeAla3]Cs | Concanavalin A stimulated thymocytes | IC50 | 100 nM | [2] |
| [lactam3,4]Cs | Concanavalin A stimulated thymocytes | IC50 | 100 nM | [2] |
| Cyclosporin A | Spleen cell CN activity | IC50 | >300 µg/L | [3] |
Table 1: Comparative Immunosuppressive Activity of Cyclosporine Analogs. This table summarizes the 50% inhibitory concentration (IC50) of various cyclosporine analogs in different assays of immunosuppressive activity.
Anti-Inflammatory Activity
This compound stands out as a potent anti-inflammatory agent that, unlike Cyclosporin A, does not possess immunosuppressive properties. Its primary mechanism of action is the selective antagonism of the formyl peptide receptor 1 (FPR1), a key player in inflammatory responses. A study comparing 59 cyclosporin analogs confirmed that this compound is the most potent FPR1 inhibitor among them.[4]
| Cyclosporine Analog | Target | Activity Metric | Value | Reference |
| This compound | FPR1 | pKi | High | [5] |
| Cyclosporin A | FPR1 | pKi | Lower than CsH | [5] |
Table 2: Comparative Anti-Inflammatory Activity of this compound and A. This table highlights the differential activity of this compound and A on the formyl peptide receptor 1 (FPR1).
Antiviral Activity and Enhancement of Lentiviral Transduction
Several cyclosporine analogs, including both immunosuppressive and non-immunosuppressive variants, have demonstrated antiviral properties.[6][7] Notably, this compound has been identified as a potent enhancer of lentiviral transduction in human hematopoietic stem and progenitor cells, a significant finding for gene therapy applications.[8]
| Cyclosporine Analog | Virus/Application | Activity Metric | Value | Reference |
| Cyclosporin A | Influenza A and B viruses | EC50 | 0.37 to 11.68 µM | [6] |
| This compound | Influenza A virus (A/WSN/33) | % inhibition at 10 µM | Similar to CsA | [6] |
| This compound | Lentiviral Transduction (human HSPCs) | Enhancement | Up to 10-fold | [8] |
Table 3: Antiviral and Lentiviral Transduction Enhancement Activities. This table presents the effective concentrations (EC50) for antiviral activity and the fold-enhancement for lentiviral transduction for Cyclosporin A and H.
Cyclophilin Binding Affinity
The binding affinity of cyclosporines to cyclophilin is a critical determinant of their immunosuppressive potential. Analogs with high affinity are generally potent immunosuppressants.
| Cyclosporine Analog | Target | Activity Metric | Value | Reference |
| Cyclosporin A | Cyclophilin A | Kd | 36.8 nM | [9] |
| Cyclosporin B | Cyclophilin A | Kd | 9.8 nM | [9] |
| Cyclosporin C | Cyclophilin A | Kd | 90.8 nM | [9] |
| Voclosporin (E-ISA247) | Cyclophilin A | Kd | 15 ± 4 nM | [10] |
| Z-ISA247 | Cyclophilin A | Kd | 61 ± 9 nM | [10] |
Table 4: Binding Affinities of Cyclosporine Analogs to Cyclophilin A. This table displays the dissociation constants (Kd) for the binding of various cyclosporine analogs to Cyclophilin A.
Signaling Pathways and Experimental Workflows
The distinct biological activities of cyclosporine analogs can be visualized through their respective signaling pathways.
Figure 1: Immunosuppressive Signaling Pathway of Cyclosporin A. This diagram illustrates the mechanism by which Cyclosporin A inhibits T-cell activation through the calcineurin pathway.
Figure 2: Anti-Inflammatory Signaling Pathway of this compound. This diagram shows how this compound blocks the pro-inflammatory signals mediated by the formyl peptide receptor 1 (FPR1).
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, conformation, and immunosuppressive activity of a conformationally restricted cyclosporine lactam analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporins: structure-activity relationships for the inhibition of the human FPR1 formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
Cyclosporin H: A Specific Tool for Interrogating FPR1 Signaling
A Comparative Guide to Validating the Specificity of Cyclosporin H for the Formyl Peptide Receptor 1 (FPR1)
For researchers in immunology, cell biology, and drug development, the precise modulation of cellular signaling pathways is paramount. The Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor, plays a critical role in the innate immune response, primarily by detecting N-formyl peptides released by bacteria and damaged mitochondria. Its activation triggers a cascade of intracellular events, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). This compound (CsH) has emerged as a potent and selective antagonist of FPR1, making it an invaluable tool for dissecting the receptor's function. This guide provides a comprehensive comparison of this compound with other FPR1 modulators, supported by experimental data and detailed protocols to aid researchers in validating its specificity.
Comparative Analysis of FPR1 Antagonists
This compound's utility is best understood in the context of other available FPR1 modulators. While numerous compounds can interact with FPR1, they exhibit varying degrees of potency and selectivity. This section compares this compound with other commonly used antagonists.
| Compound | Type | Target(s) | Potency (IC50/Ki) | Key Features |
| This compound | Cyclic Peptide | FPR1 | IC50: ~0.7 µM (general)[1]; Ki: 0.1 µM (fMLF binding)[2]; IC50: 472 nM (fMLF-induced NADPH oxidase)[3]; IC50: 28 nM (RE-04-001-induced NADPH oxidase)[3] | Potent and selective FPR1 antagonist[1][2]. Lacks the immunosuppressive activity of Cyclosporin A[2]. Limited efficacy in inhibiting chemotaxis[3][4]. |
| Boc-MLF | Peptide Derivative | FPR1, FPR2 (at high conc.) | IC50: 0.63 µM (fMLF-induced superoxide production)[5] | One of the earlier peptide-based FPR antagonists. Less potent and selective compared to newer compounds[6][7]. Also shows limited inhibition of chemotaxis[4]. |
| Boc-FLFLF | Peptide Derivative | FPR1, FPR2 (at high conc.) | More potent than Boc-MLF. | A more potent analog of Boc-MLF, but still lacks high specificity at higher concentrations[6][7]. |
| AZ-2158 | Small Molecule | FPR1 | IC50: 6 nM (fMLF-induced NADPH oxidase)[3]; IC50: 7 nM (RE-04-001-induced NADPH oxidase)[3] | A highly potent and selective small-molecule FPR1 antagonist[3][8]. Effectively inhibits chemotaxis, unlike this compound and Boc peptides[3][4]. |
Experimental Validation of Specificity
Validating the specificity of this compound for FPR1 in your experimental system is crucial. The following are key experimental protocols that can be employed.
Calcium Mobilization Assay
Activation of FPR1 by an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLF) leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). An antagonist will inhibit this response.
Objective: To determine the inhibitory effect of this compound on fMLF-induced calcium mobilization in FPR1-expressing cells.
Protocol:
-
Cell Preparation:
-
Culture human neutrophils or a cell line stably expressing human FPR1 (e.g., HL-60 cells) under standard conditions.
-
Harvest cells and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Pre-incubation:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of this compound (or other antagonists) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of the FPR1 agonist fMLF into each well to stimulate the cells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Neutrophil Chemotaxis Assay
Chemotaxis, or directed cell migration, is a hallmark of FPR1 activation. This assay assesses the ability of this compound to block the migration of neutrophils towards an fMLF gradient.
Objective: To evaluate the effect of this compound on fMLF-induced neutrophil chemotaxis.
Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Assay Setup (Boyden Chamber):
-
Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores).
-
Add a solution containing fMLF to the lower chamber.
-
In a separate tube, pre-incubate the isolated neutrophils with different concentrations of this compound or a vehicle control.
-
-
Cell Migration:
-
Add the pre-incubated neutrophils to the upper chamber of the transwell.
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells can be quantified using a plate reader-based assay that measures ATP content.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Molecular Landscape
To further clarify the context of this compound's action, the following diagrams illustrate the FPR1 signaling pathway, a typical experimental workflow, and the logical relationship between different FPR1 antagonists.
Caption: FPR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a Neutrophil Chemotaxis Assay.
Caption: Comparative Potency and Specificity of FPR1 Antagonists.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FPR1 antagonist AZ-2158 more potent than this compound | BioWorld [bioworld.com]
- 4. AZ2158 is a more potent formyl peptide receptor 1 inhibitor than the commonly used peptide antagonists in abolishing neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy FPR1 antagonist 1 [smolecule.com]
Comparative Efficacy of Cyclosporin H in Cord Blood vs. Bone Marrow-Derived Hematopoietic Stem Cells: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential efficacy of Cyclosporin H in two primary sources of hematopoietic stem cells (HSCs) for transplantation: umbilical cord blood (CB) and bone marrow (BM). While direct comparative studies on the immunosuppressive effects of this compound in these two contexts are currently limited, this document summarizes relevant data on the closely related calcineurin inhibitor, Cyclosporin A (CsA), to offer valuable insights for researchers, scientists, and drug development professionals. The guide also outlines detailed experimental protocols to facilitate future investigations into the comparative efficacy of this compound.
Introduction: The Role of Cyclosporins in Hematopoietic Stem Cell Transplantation
Cyclosporin A is a cornerstone of immunosuppressive therapy in allogeneic hematopoietic stem cell transplantation (HSCT), primarily for the prophylaxis of graft-versus-host disease (GvHD)[1]. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. This inhibition prevents the transcription of crucial cytokines like Interleukin-2 (IL-2), thereby dampening the alloreactive T-cell response that mediates GvHD[2][3].
This compound is a non-immunosuppressive analogue of Cyclosporin A that has garnered significant attention for its ability to enhance lentiviral transduction of HSCs. While its primary application in research has been in the realm of gene therapy, its structural similarity to Cyclosporin A warrants an exploration of its potential immunomodulatory effects. This guide will explore the available data on Cyclosporin A as a surrogate to hypothesize the potential comparative efficacy of this compound in cord blood and bone marrow transplantation settings.
Data Presentation: Cyclosporin A Effects on T-Cells from Cord Blood and Adult Peripheral Blood (as a proxy for Bone Marrow)
The following tables summarize quantitative data from studies investigating the effects of Cyclosporin A on T-lymphocytes from cord blood and adult peripheral blood, which serves as a readily available proxy for bone marrow-derived T-cells in many in vitro studies.
Table 1: Effect of Cyclosporin A on Umbilical Cord Blood T-Lymphocyte and White Blood Cell Counts
| Cyclosporin A Concentration (µmol/L) | Mean White Blood Cell (WBC) Count Reduction vs. Control | Mean T-Lymphocyte (CD3+) Count Reduction vs. Control | Statistical Significance (P-value) for T-Lymphocyte Reduction |
| 5 | Lower than control (P<0.05) | No significant difference | P=0.133 |
| 10 | Lower than control (P<0.05) | Lower than control | P<0.01 |
| 20 | Lower than control (P<0.05) | Lower than control | P<0.01 |
| 40 | Lower than control (P<0.05) | Lower than control | P<0.01 |
Data adapted from a study on the impact of Cyclosporin A on umbilical cord blood cells in vitro.[4]
Table 2: Comparative Sensitivity of Cord Blood and Adult T-Cells to Cyclosporin A
| Parameter | Cyclosporin A Concentration | % Inhibition in Cord Blood T-Cells | % Inhibition in Adult T-Cells |
| T-Cell Proliferation (PHA-induced) | 5 ng/mL | 69.3% | 42.0% |
| IC50 | 6 ng/mL | 21.5 ng/mL | |
| IL-2 Receptor Expression (CD4+ T-Cells) | Not specified | 49.7% | 17.9% |
| IL-2 Receptor Expression (CD8+ T-Cells) | Not specified | 70.1% | 30.0% |
| IL-2 Release | 5 ng/mL | 69.3% | 42.0% |
Data adapted from a study comparing the sensitivity of T-cells from cord blood and adults to Cyclosporin A.[5][6] Of note, another study did not find a significant difference in the sensitivity of T-cell effector functions to CsA between cord blood and adult T-cells, suggesting that the reduced GvHD seen in UCB transplantation may be due to other factors like reduced cytokine production and increased activation-induced cell death in UCB T-cells[1].
Mandatory Visualization
Signaling Pathway of Cyclosporin A in T-Cell Activation
Caption: Signaling pathway of Cyclosporin A-mediated T-cell immunosuppression.
Experimental Workflow for Comparing this compound Efficacy
References
- 1. Cyclosporin A effects during primary and secondary activation of human umbilical cord blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. Impact of cyclosporin A on umbilical cord blood stem cell and T lymphocyte [lcxyen.whuhzzs.com]
- 5. Increased cyclosporine sensitivity of T cells from cord blood compared with those from the adult - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased cyclosporine sensitivity of T cells from cord blood compared with those from the adult - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cyclosporin H
Essential Safety and Handling Guide for Cyclosporin H
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Immediate Safety and Hazard Information
This compound is a cyclic peptide and a derivative of Cyclosporin A. While it lacks the significant immunosuppressive activity of Cyclosporin A, it is a potent and selective inhibitor of Formyl Peptide Receptor 1 (FPR-1) and should be handled with care. All laboratory personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Carcinogenicity | May cause cancer.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Occupational Exposure Limit (OEL) | For cyclosporine, the occupational exposure limit (OEL) is 17.5 µg/m³. It is recommended to handle this compound within this guideline. |
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves is required.[2][3] Specific breakthrough time data for this compound is not readily available, so it is imperative to change gloves immediately upon any suspected contamination. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[2] |
| Body Protection | A buttoned, full-length laboratory coat must be worn.[2] Ensure that all skin is covered by wearing long pants and closed-toe shoes.[2] |
| Respiratory Protection | A NIOSH-approved N100 respirator should be used when handling the powder form of this compound or if there is a risk of aerosolization.[2] All work with solid this compound should be conducted in a certified chemical fume hood.[2][3] |
Experimental Protocols
The following are step-by-step protocols for common laboratory procedures involving this compound. These protocols are designed to minimize exposure and ensure procedural consistency.
Protocol 1: Preparation of a this compound Stock Solution
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Cover the work surface within the fume hood with an absorbent, plastic-backed pad.[3]
-
Weighing: Tare a tared weigh boat on a calibrated analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the this compound powder in a suitable container (e.g., a sterile conical tube).
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C).
-
Decontamination: Wipe down all surfaces, including the balance and any equipment used, with a 70% ethanol solution. Dispose of all contaminated materials as hazardous waste.[3]
Protocol 2: Cell Culture Dosing with this compound
-
Preparation: Work within a certified biosafety cabinet. Don all required PPE, including double nitrile gloves.
-
Dilution: Based on your experimental needs, dilute the this compound stock solution to the final working concentration in your cell culture medium.
-
Dosing: Carefully add the diluted this compound solution to your cell culture plates or flasks.
-
Incubation: Return the treated cells to the incubator for the desired time period.
-
Waste Disposal: All media and consumables that have come into contact with this compound must be treated as hazardous waste.
-
Decontamination: Decontaminate the biosafety cabinet and any equipment used with a 70% ethanol solution.
Operational and Disposal Plans
A clear and systematic approach to the handling and disposal of this compound is essential for laboratory safety.
Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[2][3] This includes unused stock solutions, treated cell culture media, contaminated gloves, and other disposable items.
Caption: Waste disposal plan for materials contaminated with this compound.
Signaling Pathway of this compound
Unlike Cyclosporin A, which inhibits calcineurin, this compound acts as a selective inhibitor of Formyl Peptide Receptor 1 (FPR-1). FPR-1 is a G protein-coupled receptor involved in chemotaxis and cellular activation in response to formylated peptides, which are often released by bacteria or damaged mitochondria.
Caption: Inhibition of the FPR-1 signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
